6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-8-3-4-11-9(5-8)10(13(15,16)17)6-12(18-11)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGFIHCGWHSIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192427 | |
| Record name | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391860-73-4 | |
| Record name | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391860734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-2-CYCLOPROPYL-4-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC619V1CML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. This molecule is of significant interest to the medicinal chemistry and drug development communities due to its structural motifs, which are present in a variety of bioactive compounds. This document details a robust synthetic protocol, outlines purification methodologies, and provides a thorough analysis of the analytical techniques required to confirm the structure and purity of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically sound resource for the preparation and validation of this and similar quinoline derivatives.
Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery
The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene ring and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[7] Similarly, the incorporation of a cyclopropyl moiety can confer conformational rigidity and improve metabolic stability. The title compound, this compound, strategically combines these key pharmacophores, making it a compelling candidate for biological screening and further derivatization in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be achieved through a reliable and efficient multi-step process. The following protocol is based on established methodologies for the synthesis of quinoline derivatives.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Cyclopropyl acetylene
-
Anhydrous zinc(II) chloride
-
Triethylamine
-
Toluene
-
4-Chloro-2-trifluoroacetylaniline
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a stirred solution of cyclopropyl acetylene (0.012 mol) and anhydrous zinc(II) chloride (0.012 mol) in toluene (25 mL), add triethylamine (1.67 mL, 0.012 mol).
-
Heat the mixture at 50°C for 2 hours.
-
Cool the reaction mixture to 25°C.
-
Add 4-Chloro-2-trifluoroacetylaniline (0.01 mol) to the reaction mixture.
-
Stir the reaction mixture at 25°C for 4 hours, and then at 50°C for an additional 4 hours.
-
After cooling to room temperature, add water (10 mL) to the mixture.
-
Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
Purification of this compound
Purification of the crude product is essential to obtain a high-purity sample for characterization and subsequent applications. A combination of column chromatography and recrystallization is recommended.
Column Chromatography
Stationary Phase: Silica gel (100-200 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Protocol:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization
Solvent: A suitable solvent for recrystallization can be determined by solubility tests. A mixture of ethanol and water is often effective for quinoline derivatives.
Protocol:
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Slowly add hot water to the ethanol solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClF₃N | [8][9] |
| Molecular Weight | 271.67 g/mol | [8] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 62.1-63.9 °C | [9] |
| CAS Number | 391860-73-4 | [8][9] |
Spectroscopic Data
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the protons of the cyclopropyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The cyclopropyl protons will appear in the upfield region.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group.
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 271.67). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns for quinolines with a cyclopropyl substituent include the loss of the cyclopropyl radical.[10]
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations for the quinoline ring, and strong C-F stretching vibrations for the trifluoromethyl group.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The crystal structure of this compound has been reported, confirming the connectivity and stereochemistry of the molecule.[1] The quinoline ring system makes a dihedral angle of 88.8 (2)° with the cyclopropyl ring.[1]
Safety and Handling
As a novel chemical entity, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, the safety precautions for quinoline and other chlorinated and fluorinated aromatic compounds should be followed.[11] Avoid inhalation, ingestion, and contact with skin and eyes.
Potential Applications and Future Directions
Given the prevalence of the quinoline scaffold in approved drugs and the beneficial properties imparted by the trifluoromethyl and cyclopropyl groups, this compound represents a promising starting point for the development of new therapeutic agents. While specific biological activity data for this compound is not yet published, it is a prime candidate for screening in a variety of assays, particularly for its potential antimicrobial and anticancer activities.[2][3][4][5][6] Further structural modifications of this core scaffold could lead to the discovery of novel drug candidates with improved potency and selectivity.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of this compound. The methodologies described herein are robust and reproducible, enabling researchers to confidently prepare and validate this compound for further investigation. The unique combination of structural features within this molecule makes it an attractive target for future drug discovery efforts.
References
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Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o564. Available at: [Link]
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MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc.. Available at: [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
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RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available at: [Link]
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PubMed Central. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available at: [Link]
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SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
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PubMed Central. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
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Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein J. Org. Chem., 17, 3037-3053. Available at: [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]
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ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... Available at: [Link]
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SpectraBase. 2-CYCLOPROPYL-4-TRIFLUOROMETHYL-6-CHLOROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. 104(3). Available at: [Link]
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PubMed Central. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Available at: [Link]
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6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline chemical properties
An In-Depth Technical Guide to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications
Introduction: Unveiling a Multifaceted Quinoline Scaffold
This compound is a halogenated, substituted quinoline derivative that stands at the intersection of pharmaceutical development and complex organic chemistry. Its structure is distinguished by a quinoline core, a heterocyclic system renowned for its presence in a wide array of biologically active compounds.[1][2] The strategic placement of a chloro group at the 6-position, a cyclopropyl ring at the 2-position, and a trifluoromethyl group at the 4-position imbues the molecule with unique electronic and steric properties. These substitutions are not merely decorative; they are critical modulators of the compound's reactivity, solubility, and biological interactions.[3]
This molecule is perhaps most widely recognized in the pharmaceutical industry as "Efavirenz Related Compound C," an impurity associated with the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor crucial in the treatment of HIV.[4][5] However, its utility extends beyond this designation. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of drugs for treating malaria, bacterial infections, and cancer.[1][2][6] The presence of both a cyclopropyl group, often associated with enhanced metabolic stability and target-binding affinity, and a trifluoromethyl group, known to improve lipophilicity and cell membrane permeability, makes this compound a compelling subject for further investigation in drug discovery and agrochemical research.[1][3]
This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, proven synthetic methodologies, and its significance in various scientific fields. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and structural characteristics is foundational to its application. These properties dictate its behavior in both chemical reactions and biological systems.
Core Chemical Identifiers and Properties
The fundamental physicochemical data for this compound are summarized below. These values are critical for laboratory handling, analytical method development, and computational modeling.
| Property | Value | Reference |
| CAS Number | 391860-73-4 | [4][7] |
| Molecular Formula | C₁₃H₉ClF₃N | [4][7] |
| Molecular Weight | 271.67 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| Melting Point | 62.1-63.9 °C | [4] |
| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [4] |
| XLogP3 | 4.784 | [4] |
| Polar Surface Area (PSA) | 12.89 Ų | [4] |
Molecular Structure and Conformation
The three-dimensional arrangement of the molecule has been elucidated through X-ray crystallography.[1] The analysis reveals a key structural feature: the cyclopropyl ring is positioned nearly perpendicular to the plane of the quinoline ring system, with a dihedral angle of 88.8(2)°.[1] This orientation minimizes steric hindrance and influences how the molecule can interact with planar aromatic systems, such as DNA or enzyme active sites.
Solubility Profile: A Qualitative Assessment
While extensive quantitative solubility data is not widely published, a qualitative profile can be inferred from the molecule's constituent parts.
-
Quinoline Core : The bicyclic aromatic system is inherently hydrophobic, favoring solubility in nonpolar organic solvents.[9]
-
Trifluoromethyl Group (-CF₃) : This group is strongly lipophilic and electron-withdrawing, significantly decreasing aqueous solubility while enhancing solubility in organic media.[3][9]
-
Chloro Group (-Cl) : The chloro substituent further contributes to the molecule's hydrophobicity.
-
Cyclopropyl Group : This small, saturated ring adds to the nonpolar character of the molecule.
Collectively, these features suggest that this compound has low solubility in water but should be readily soluble in common organic solvents such as dichloromethane, ethyl acetate, toluene, and methanol.[3]
Part 2: Synthesis and Manufacturing
The construction of the substituted quinoline core is a critical aspect of its chemistry. An effective synthesis has been reported, providing a reliable route for laboratory-scale preparation.[1]
Experimental Protocol: Zinc-Catalyzed Cyclization
This protocol is based on the synthesis described by Devarajegowda et al. (2011). The causality behind this one-pot reaction lies in the ability of zinc(II) to act as a Lewis acid, activating the acetylene for nucleophilic attack by the aniline, followed by an intramolecular cyclization to form the quinoline ring.
Materials:
-
Cyclopropyl acetylene
-
Anhydrous Zinc(II) chloride
-
Triethylamine (Et₃N)
-
Toluene
-
4-Chloro-2-trifluoroacetylaniline
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine cyclopropyl acetylene (1.2 eq), anhydrous zinc(II) chloride (1.2 eq), and triethylamine (1.2 eq) in anhydrous toluene.
-
Initial Reaction: Stir the mixture at 50°C for 2 hours. This step is crucial for the formation of the zinc acetylide intermediate.
-
Cooling and Addition: Cool the reaction mixture to room temperature (approx. 25°C).
-
Substrate Addition: Add 4-Chloro-2-trifluoroacetylaniline (1.0 eq) to the mixture.
-
Cyclization Reaction: Stir the reaction mixture at 25°C for 4 hours, and then increase the temperature to 50°C and stir for an additional 4 hours to drive the cyclization to completion.
-
Work-up: After cooling to room temperature, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the final product.
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of the quinoline ring is heavily influenced by its substituents. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, while the substituents further modulate this electronic landscape.
-
Pyridine Ring (Positions 2, 3, 4): The powerful electron-withdrawing effect of the trifluoromethyl group at C-4 significantly deactivates this ring towards electrophilic substitution. Conversely, it strongly activates the C-4 position for nucleophilic substitution, although the CF₃ group itself is not a leaving group.
-
Benzene Ring (Positions 5, 6, 7, 8): Electrophilic substitution is generally favored on the benzene portion of the quinoline ring.[10] The chloro group at C-6 is an ortho-, para-director and a deactivator. Therefore, further electrophilic substitution (e.g., nitration, sulfonation) would be expected to occur primarily at the C-5 and C-7 positions, albeit under vigorous conditions.[10]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine at C-6 could potentially be displaced by strong nucleophiles under forcing conditions, a common reaction for haloquinolines.
-
Basicity: Quinoline itself is a weak base. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to further reduce the basicity of the quinoline nitrogen.[10]
Part 4: Spectroscopic Characterization
Confirmation of the structure and assessment of purity rely on standard spectroscopic techniques. While specific spectra are proprietary or database-dependent, the expected characteristics can be described.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Would show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.5-1.5 ppm) and distinct aromatic protons on the quinoline ring system.
-
¹³C NMR: The spectrum would display 13 unique carbon signals, including those of the cyclopropyl ring, the aromatic carbons, and the quartet characteristic of the CF₃ carbon due to C-F coupling.[7]
-
¹⁹F NMR: A singlet would be observed, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[7]
-
-
Mass Spectrometry (MS):
-
Analysis by techniques such as GC-MS or LC-MS would show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the exact mass of 271.03800 Da.[4][11] The isotopic pattern of the molecular ion would clearly show the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
-
Part 5: Applications and Role in Drug Development
The primary documented role of this compound is as a process-related impurity and potential degradant in the manufacturing of Efavirenz.[4] The rigorous identification and control of such impurities are mandated by regulatory bodies like the FDA to ensure the safety and efficacy of the final drug product.
Beyond its role as an impurity, the molecular architecture of this compound makes it a valuable scaffold for drug discovery.[1]
-
Antibacterial and Antimycobacterial Agents: The quinoline core is central to the activity of many antibiotics, including fluoroquinolones like ciprofloxacin.[1][12] The combination of a cyclopropyl group and trifluoromethyl substituents has been explored in the design of novel agents against bacteria and mycobacterium tuberculosis.[1]
-
Anticancer Research: Numerous quinoline derivatives have been investigated as anticancer agents, often acting as kinase inhibitors.[2] The specific substitution pattern of this molecule could be a starting point for developing new compounds targeting cancer-related signaling pathways.
-
Agrochemicals: Substituted quinolines have also found applications as fungicides and pesticides.[3][13] The lipophilic nature of this compound could facilitate its uptake in target organisms, making it a candidate for agrochemical screening programs.
Part 6: Safety and Handling
While specific toxicology data for this compound is limited, prudent laboratory practices are essential. The material should be handled in a well-ventilated area or fume hood.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[4]
-
Inhalation: Avoid the formation and inhalation of dust or aerosols.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4]
Based on data for the related compound 6-chloroquinoline, there is a potential for skin irritation, serious eye irritation, and respiratory irritation.[14] All handling should be performed with these potential hazards in mind.
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An In-depth Technical Guide to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (CAS: 391860-73-4)
A Keystone Intermediate for Advanced Pharmaceutical Research
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical identity, synthesis, physicochemical properties, and explores its potential therapeutic applications based on established structure-activity relationships of its core functional motifs. Primarily known as a related compound to the anti-HIV agent Efavirenz, this guide posits that its unique structural features—a halogenated quinoline core, a cyclopropyl group, and a trifluoromethyl moiety—render it a valuable scaffold for the discovery of novel therapeutics in its own right, particularly in the realms of antibacterial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Strategic Importance of a Substituted Quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The subject of this guide, this compound, is a synthetically accessible derivative that embodies several key structural features known to enhance pharmacological activity.
While commercially recognized as "Efavirenz Related Compound C," its utility extends far beyond that of a reference standard.[3][4] The strategic placement of a chloro group at the 6-position, a cyclopropyl ring at the 2-position, and a trifluoromethyl group at the 4-position creates a molecule with a distinct electronic and steric profile, suggesting a high potential for biological activity. The authors of the primary synthesis and crystallographic study of this compound anticipated that this "newly designed hybrid molecule would exhibit some antibacterial activity."[1] This guide will explore the rationale behind this assertion and delve into the broader therapeutic potential of this intriguing molecule.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 391860-73-4 | [3][5] |
| Molecular Formula | C₁₃H₉ClF₃N | [3][5] |
| Molecular Weight | 271.67 g/mol | [3][5] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Mechanistic Insights
The synthesis of this compound has been reported in the literature, providing a reliable and reproducible method for its preparation.[1] The causality behind the chosen synthetic route lies in the deliberate construction of the quinoline core with the desired substituents.
Synthetic Workflow
The synthesis involves a multi-step process that culminates in the formation of the quinoline ring system. The following diagram illustrates the key transformations:
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An In-depth Technical Guide to the Mechanisms of Action of Trifluoromethylquinolines
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold dramatically enhances its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of the diverse mechanisms of action exerted by trifluoromethylquinolines across several key therapeutic areas. We will delve into the molecular targets and signaling pathways implicated in their antimalarial, anticancer, and antiviral activities, providing field-proven experimental protocols to enable researchers to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent class of compounds.
Introduction: The Significance of the Trifluoromethyl Group in Quinoline-Based Drug Design
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, and its integration into the quinoline framework has yielded compounds with significant therapeutic advantages.[2] The unique properties of the CF3 group—high electronegativity, metabolic stability, and steric bulk—profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule.[1] These modifications have led to the development of potent agents against a range of diseases, from infectious agents like Plasmodium falciparum to complex proliferative diseases like cancer.[3] This guide will dissect the primary mechanisms through which these compounds exert their effects.
Antimalarial Mechanism of Action: Disruption of Heme Detoxification
The primary antimalarial action of many quinoline-based drugs, including the trifluoromethylquinoline mefloquine, targets the parasite's unique hemoglobin digestion process within its acidic food vacuole.[4]
Causality of the Mechanism
During its intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.[5] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing heme polymer, preventing further sequestration of toxic heme.[6][7] The resulting buildup of free heme leads to oxidative stress and parasite death.[4] Mefloquine operates through this common mechanism, associating with both free heme and the heme polymer to disrupt polymerization.[6][8]
Visualization: Heme Polymerization Inhibition Pathway
The following diagram illustrates the proposed mechanism for how trifluoromethylquinolines like mefloquine inhibit heme detoxification in Plasmodium falciparum.
Caption: Inhibition of heme polymerization by trifluoromethylquinolines.
Experimental Protocol: In Vitro Heme Polymerization Inhibitory Activity (HPIA) Assay
This protocol is adapted from established methods to quantify the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.[5][9][10]
Rationale: This cell-free assay directly measures the core antimalarial mechanism of action by recreating the physiological conditions of the parasite's food vacuole. It provides a quantitative IC50 value, representing the concentration of the drug required to inhibit 50% of heme polymerization.
Methodology:
-
Preparation of Hematin Stock: Dissolve hematin in 0.2 M NaOH to a final concentration of 1 mM.
-
Compound Preparation: Prepare serial dilutions of the trifluoromethylquinoline test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well microplate, add 50 µL of the test compound at various concentrations in triplicate. Include a negative control (solvent only) and a positive control (e.g., chloroquine).[9]
-
Initiation of Polymerization: Add 100 µL of the 1 mM hematin stock solution to each well. Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (pH ~2.6).[10]
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.[9]
-
Washing: Centrifuge the plate, discard the supernatant, and wash the resulting β-hematin pellet with DMSO to remove unreacted heme. Repeat this wash step.[11]
-
Quantification: Dissolve the washed pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin.[11]
-
Data Acquisition: Transfer 100 µL to a new plate and measure the absorbance at 405 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting inhibition versus log concentration.
Anticancer Mechanisms of Action
Trifluoromethylquinolines exhibit potent anticancer activity through multiple mechanisms, primarily by targeting key components of cell division and survival signaling pathways.
Inhibition of Tubulin Polymerization
A significant mechanism for several novel trifluoromethylquinoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[12]
Causality: Microtubules are essential for forming the mitotic spindle during cell division.[12] By binding to tubulin (often at the colchicine binding site), these compounds prevent the assembly of microtubules. This disruption halts the cell cycle in the G2/M phase, preventing cell division and ultimately leading to programmed cell death (apoptosis).[12]
Visualization: Tubulin Polymerization Assay Workflow
Caption: Workflow for an in vitro tubulin polymerization assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is based on commercially available kits and standard methodologies for assessing microtubule-targeting agents.[13][14][15]
Rationale: This biochemical assay provides direct evidence of a compound's effect on microtubule assembly. By measuring light scattering, which increases as tubulin dimers polymerize into microtubules, one can quantify the inhibitory or enhancing effects of a test compound.[15]
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.
-
Reaction Mixture: On ice, prepare the final reaction mixture containing tubulin (final concentration ~2-3 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer.
-
Plate Setup: Add the reaction mixture to pre-warmed (37°C) wells of a 96-well plate.
-
Compound Addition: Add the trifluoromethylquinoline test compounds, a polymerization inhibitor control (e.g., Nocodazole), a polymerization enhancer control (e.g., Paclitaxel), and a vehicle control (e.g., DMSO).
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for at least 60 minutes.[14]
-
Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final polymer mass (plateau) will be reduced in the presence of an effective inhibitor. Calculate IC50 values based on the reduction in Vmax or plateau absorbance across a range of compound concentrations.
Inhibition of PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Certain trifluoromethylquinolines have been identified as inhibitors of key kinases within this pathway, such as SGK1, a downstream effector of PI3K.[18]
Causality: Upon activation by growth factors, PI3K phosphorylates lipids that recruit and activate AKT.[17] AKT then phosphorylates a host of downstream targets, including mTOR, leading to increased protein synthesis and cell survival.[16] By inhibiting kinases like AKT or SGK1, trifluoromethylquinolines can block these pro-survival signals, leading to cell cycle arrest and apoptosis.[18][19]
Visualization: PI3K/AKT/mTOR Signaling and Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by trifluoromethylquinolines.
Experimental Protocol: Cell-Based Proliferation/Viability Assay
This protocol describes a general method to assess the overall effect of a compound on cancer cell viability, which is a downstream consequence of inhibiting pathways like PI3K/AKT.[20][21]
Rationale: Before conducting complex mechanistic studies, it is essential to confirm that the test compound has a cytotoxic or cytostatic effect on cancer cells. Assays like the MTT or SRB assay provide a robust, high-throughput method to quantify changes in cell viability and determine key parameters like GI50 (50% growth inhibition).[20][22]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethylquinoline compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
Cell Viability Measurement (SRB Assay Example):
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Wash away unbound dye with 1% acetic acid.
-
Solubilize the bound dye with Tris base.
-
-
Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Data Analysis: The OD is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value from the dose-response curve.
Antiviral Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)
The trifluoromethylquinoline scaffold is present in drugs like Efavirenz, a key component in antiretroviral therapy (ART) for HIV-1.[23]
Causality: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind.[24] This binding induces a conformational change in the enzyme, distorting the active site and rendering it non-functional.[25] This non-competitive inhibition prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication and integration into the host genome.[23][26]
Conclusion
Trifluoromethylquinolines represent a versatile and powerful class of therapeutic agents with a diverse array of mechanisms of action. Their ability to inhibit fundamental biological processes—from heme detoxification in parasites to microtubule dynamics and critical signaling pathways in cancer cells—underscores their importance in drug discovery. The strategic inclusion of the trifluoromethyl group consistently enhances the drug-like properties of the quinoline core, leading to potent and effective compounds. The experimental frameworks provided in this guide offer robust methods for researchers to further investigate and validate the mechanisms of novel trifluoromethylquinoline derivatives, paving the way for the development of next-generation therapeutics.
References
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- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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A Technical Guide to the Structural Elucidation of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Introduction
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development.[1][2] As with any high-value synthetic compound, unambiguous confirmation of its molecular structure and purity is a prerequisite for its use in further research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this specific molecule.
This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical framework for interpreting spectral data, grounded in the fundamental principles of chemical structure and spectroscopic response. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.
Molecular Structure and Spectroscopic Predictions
The structure of this compound (Molecular Formula: C₁₃H₉ClF₃N, Molecular Weight: 271.67 g/mol ) presents several distinct features that yield a characteristic spectroscopic fingerprint.[3] Understanding these features allows for the prediction of the expected NMR and MS data, which serves as a hypothesis against which experimental results can be validated.
-
Quinoline Core: A bicyclic aromatic system that will show characteristic signals in the aromatic region of the NMR spectrum.[4]
-
Substituents: The electron-withdrawing chloro and trifluoromethyl groups, along with the cyclopropyl group, will significantly influence the electronic environment and, therefore, the chemical shifts of the nearby protons and carbons.[4][5]
-
Cyclopropyl Group: An aliphatic, strained ring system with protons that typically appear in a unique upfield region of the ¹H NMR spectrum.
-
Trifluoromethyl (CF₃) Group: A source of a strong, singlet signal in the ¹⁹F NMR spectrum.[6]
-
Chlorine Atom: The natural isotopic abundance of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%) will produce a characteristic M+2 isotopic pattern in the mass spectrum.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H, ¹³C, and ¹⁹F nuclei.[9]
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR data for a sample like this compound.
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[9]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the spectra to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to singlets for each unique carbon atom.
-
Typical parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 2 seconds. The reference standard is typically CFCl₃ (Trichlorofluoromethane) set to 0 ppm.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is predicted to show signals corresponding to the three distinct regions of the molecule: the aromatic quinoline core and the aliphatic cyclopropyl group.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~8.25 | d | 1H | H-5 | Deshielded by the aromatic ring system and proximity to the chloro-substituent. |
| ~8.05 | d | 1H | H-8 | Deshielded by the aromatic ring system and influenced by the nitrogen atom. |
| ~7.70 | dd | 1H | H-7 | Coupling to both H-5 and H-8 results in a doublet of doublets. |
| ~7.50 | s | 1H | H-3 | Appears as a singlet due to the adjacent C-2 and C-4 quaternary carbons. Its chemical shift is influenced by the adjacent CF₃ group. |
| ~2.40 | m | 1H | H-1' (cyclopropyl) | The methine proton of the cyclopropyl group, coupled to the four methylene protons. |
| ~1.30 | m | 2H | H-2'a, H-3'a | Diastereotopic methylene protons on the cyclopropyl ring. |
| ~1.15 | m | 2H | H-2'b, H-3'b | Diastereotopic methylene protons on the cyclopropyl ring, typically shifted slightly from their geminal partners. |
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a "carbon fingerprint" of the molecule, with each unique carbon atom appearing as a singlet.[11]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~162 | C-2 | Carbon attached to nitrogen and the cyclopropyl group, significantly downfield. |
| ~148 | C-8a | Quaternary carbon in the quinoline ring system adjacent to nitrogen. |
| ~145 | C-4 | Quaternary carbon attached to the electron-withdrawing CF₃ group. |
| ~135 | C-6 | Carbon directly attached to the chlorine atom. |
| ~132 | C-8 | Aromatic CH carbon. |
| ~130 | C-4a | Quaternary carbon in the quinoline ring system. |
| ~128 | C-5 | Aromatic CH carbon. |
| ~125 | C-7 | Aromatic CH carbon. |
| ~122 (q) | CF₃ | The carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms (J-coupling). |
| ~118 | C-3 | Aromatic CH carbon, shifted upfield relative to other quinoline carbons. |
| ~18 | C-1' (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~12 | C-2', C-3' | Methylene carbons of the cyclopropyl group. |
Predicted ¹⁹F NMR Data and Interpretation
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[12]
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -65 | s | CF₃ | The three fluorine atoms are equivalent and not coupled to any nearby protons, resulting in a single sharp peak. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[6] |
NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.[13]
Experimental Protocol: Mass Spectrometry Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.[14]
Objective: To determine the molecular weight, confirm the elemental formula, and analyze fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard immediately prior to analysis.
-
-
Data Acquisition (Positive ESI Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500). The expected protonated molecule [M+H]⁺ will be the ion of interest.
-
The high-resolution data will allow for the determination of the elemental formula.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to fragment the precursor ion.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Predicted Mass Spectrum Data and Interpretation
The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine.
Table 4: Predicted High-Resolution MS Data
| Ion | Calculated m/z | Description |
| [M+H]⁺ (³⁵Cl) | 272.0450 | Protonated molecular ion with the ³⁵Cl isotope. This will be the most abundant peak (M). |
| [M+H]⁺ (³⁷Cl) | 274.0421 | Protonated molecular ion with the ³⁷Cl isotope. This peak (M+2) will have an intensity of approximately 33% relative to the M peak, consistent with the natural abundance of chlorine.[15] |
Fragmentation Analysis:
The quinoline ring is a stable aromatic system. Fragmentation in a tandem MS experiment would likely proceed through the loss of stable neutral molecules or radicals.
-
Loss of CF₃: A potential fragmentation pathway involves the cleavage of the C-CF₃ bond, leading to a fragment ion at m/z ~203.
-
Loss of HCl: Elimination of HCl could result in a fragment at m/z ~235.
-
Loss of HCN: A characteristic fragmentation of quinoline rings is the loss of hydrogen cyanide, which would produce a fragment from the quinoline core.[14]
Mass Spectrometry Workflow Diagram
Caption: Workflow for MS-based structural elucidation.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic framework, confirming the connectivity and chemical environments of all nuclei. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the characteristic chlorine isotopic pattern. Together, these techniques provide a robust, self-validating dataset that confirms the identity and purity of the target compound, enabling its confident use in research and pharmaceutical development.
References
-
Mohammadi MS, Bayat Z, and Mohammadi Nasab E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2):122. [Link]
-
Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(27), 8377-8387. [Link]
-
Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
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Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
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UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
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SpectraBase. (n.d.). Quinoline, 2-[3-(1,3-cyclopentadien-1-yl)propyl]-. SpectraBase. [Link]
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Save My Exams. (2023). The M+1 & M+2 Peaks. Save My Exams. [Link]
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ResearchGate. (2020). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. [Link]
-
Science Ready. (2020, October 9). Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Rusakov, Y. Y., et al. (2020). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 25(14), 3192. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2021). Organic Compounds Containing Halogen Atoms. LibreTexts. [Link]
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The Royal Society of Chemistry. (2016). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. [Link]
-
Liu, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12756-12764. [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. [Link]
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LibreTexts Chemistry. (2021). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
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PubChem. (n.d.). 2-Phenylquinoline. PubChem. [Link]
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ResearchGate. (2002). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]
-
UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. [Link]
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spectroscopic analysis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Foreword: A Structural Elucidation Strategy
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a molecule of interest as a synthetic building block and a known related compound to the antiretroviral drug Efavirenz, presents a unique analytical challenge.[1][2] Its structure combines a rigid heterocyclic quinoline core with three distinct substituents: a halogen (chloro), an aliphatic ring (cyclopropyl), and a fluorinated alkyl group (trifluoromethyl). Each of these moieties imparts a characteristic signature that can be decoded through a multi-pronged spectroscopic approach.
This guide eschews a simple recitation of data. Instead, it offers a strategic workflow, detailing not just what to measure but why specific analytical choices are made. We will explore how an integrated application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible spectroscopy provides a self-validating system for the comprehensive characterization of this molecule. The molecular formula is C₁₃H₉ClF₃N, with a molecular weight of approximately 271.67 g/mol .[3][4]
The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and probing the electronic environment of magnetically active nuclei like ¹⁹F. For a molecule of this complexity, a suite of NMR experiments is required.
Rationale for Experimental Design
The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, though its viscosity and water-absorbing nature must be considered. All predicted chemical shifts herein are based on a standard CDCl₃ solvent.
The experimental workflow should be sequential, with each experiment building upon the last to solve the structural puzzle.
Caption: A logical workflow for NMR analysis ensures comprehensive structural elucidation.
Proton (¹H) NMR Spectroscopy: Mapping the Periphery
The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. We anticipate distinct regions for the aromatic protons of the quinoline ring and the aliphatic protons of the cyclopropyl group.
Expected ¹H NMR Spectral Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H5 | ~8.2 - 8.4 | d | ~9.0 | Deshielded by the ring nitrogen and adjacent to the electron-withdrawing chloro group. |
| H7 | ~7.8 - 8.0 | dd | J ≈ 9.0, 2.0 | Coupled to both H5 and H8. |
| H8 | ~7.6 - 7.8 | d | ~2.0 | Meta-coupled to H7. |
| H3 | ~7.5 - 7.7 | s | - | A singlet due to the lack of adjacent protons, deshielded by the CF₃ group. |
| Cyclopropyl-CH | ~2.2 - 2.4 | m | - | The methine proton is deshielded by its proximity to the aromatic ring. |
| Cyclopropyl-CH₂ | ~1.1 - 1.5 | m | - | The four diastereotopic methylene protons will appear as complex multiplets. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to balance signal intensity and relaxation time.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum carefully. Integrate all signals and reference to the TMS peak.
Carbon (¹³C) NMR Spectroscopy: Unveiling the Skeleton
The ¹³C NMR spectrum reveals the carbon framework. Due to the presence of a quaternary carbon attached to the CF₃ group and the overall low symmetry, we expect to see all 13 unique carbon signals.
Expected ¹³C NMR Spectral Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Rationale |
|---|---|---|---|
| C2 | ~160 - 165 | s | Attached to nitrogen and the cyclopropyl group. |
| C4 | ~135 - 140 | q (J ≈ 35-40 Hz) | Directly bonded to the strongly electron-withdrawing CF₃ group. |
| CF₃ | ~120 - 125 | q (J ≈ 270-280 Hz) | The trifluoromethyl carbon itself, showing a large C-F coupling. |
| Aromatic C-Cl | ~130 - 135 | s | Carbon directly attached to chlorine. |
| Aromatic C-H | ~120 - 130 | s | Aromatic methine carbons. |
| Quaternary Carbons | ~145 - 150 | s | Bridgehead carbons in the quinoline ring. |
| Cyclopropyl-CH | ~15 - 20 | s | Methine carbon of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~8 - 12 | s | Methylene carbons of the cyclopropyl group. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-30 mg) may be beneficial.
-
Instrument Setup: Use the same spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (¹³C{¹H}) to produce singlets for all carbons.
-
Pulse Angle: 45°.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transform with 1-2 Hz line broadening. Reference the CDCl₃ solvent peak at δ 77.16 ppm.
Fluorine (¹⁹F) NMR Spectroscopy: The Definitive Signature
¹⁹F NMR is a highly sensitive technique that provides a clean and unambiguous signal for the trifluoromethyl group. This experiment is crucial for confirming the presence of fluorine and for purity analysis, as fluorine chemical shifts are extremely sensitive to the local electronic environment.
Expected ¹⁹F NMR Spectral Data
-
Chemical Shift: A single sharp peak is expected. Based on analogous trifluoromethyl-quinolines, the chemical shift should appear around -61 to -63 ppm (relative to CFCl₃ at 0 ppm).[5]
-
Multiplicity: It will be a singlet in a standard ¹⁹F spectrum. If a proton-coupled spectrum were acquired, it would show long-range coupling to the H3 proton.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same ¹H NMR sample can be used.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Technique: Typically proton-decoupled (¹⁹F{¹H}).
-
Number of Scans: 16-64 is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Reference: A common practice is to reference indirectly using the spectrometer's lock frequency, or an external standard like CFCl₃ can be used.
-
Mass Spectrometry (MS): Confirming Identity and Integrity
Mass spectrometry provides the exact molecular weight and offers vital structural clues through fragmentation analysis. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), is a key feature to look for.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which contains a basic nitrogen atom that can be readily protonated. This will primarily yield the protonated molecular ion [M+H]⁺. For fragmentation analysis, tandem mass spectrometry (MS/MS) is indispensable.
Expected Mass Spectrometry Data
-
Molecular Ion: The [M+H]⁺ ion cluster will be observed at m/z 272 and 274 with a relative intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. High-resolution mass spectrometry (HRMS) should yield a mass for C₁₃H₁₀ClF₃N⁺ within 5 ppm of the calculated value of 272.0454.
-
Key Fragments: Fragmentation is likely initiated by the loss of stable neutral molecules or radicals.
Caption: Predicted primary fragmentation pathways for the [M+H]⁺ ion of the target molecule.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) to ensure sample purity before MS analysis.
-
Mass Spectrometer Setup (ESI+):
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Gas Flow: Optimize nebulizer and drying gas (N₂) flow rates.
-
Drying Gas Temperature: 250-350 °C.
-
-
Data Acquisition:
-
Full Scan: Acquire data from m/z 50-500 to observe the molecular ion and major fragments.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 272) in the first quadrupole, induce fragmentation with a collision gas (e.g., argon) in the collision cell, and scan for the resulting product ions in the second analyzer.
-
Vibrational and Electronic Spectroscopy: Functional Group Confirmation
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid confirmation of key functional groups and the electronic nature of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of chemical bonds. It is an excellent tool for quickly verifying the presence of the quinoline core, the C-F bonds, and the C-Cl bond.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3050 - 3100 | Aromatic C-H stretch | Medium | Characteristic of the quinoline ring protons. |
| 2850 - 3000 | Aliphatic C-H stretch | Medium | From the cyclopropyl group. |
| 1580 - 1620 | C=C and C=N stretch | Strong | Aromatic ring stretching vibrations. |
| 1100 - 1350 | C-F stretch | Very Strong | The CF₃ group gives rise to intense absorption bands. |
| 700 - 850 | C-Cl stretch | Medium-Strong | Carbon-chlorine bond vibration. |
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Average 16-32 scans for a high-quality spectrum.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
UV-Visible Spectroscopy
The extended π-conjugated system of the quinoline ring is expected to absorb UV light, corresponding to π → π* electronic transitions.[6]
Expected UV-Vis Data (in Ethanol or Methanol)
-
λ_max: Expect two or three primary absorption bands between 220 nm and 350 nm, characteristic of the quinoline chromophore. The exact positions will be influenced by the substituents.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) in a UV-transparent solvent like ethanol.
-
Acquisition: Use a dual-beam spectrophotometer. Record a baseline with a cuvette containing only the solvent. Then, record the sample spectrum from approximately 200 to 500 nm.
Conclusion: A Unified Analytical Picture
The spectroscopic characterization of this compound is a process of systematic investigation. No single technique provides the complete picture. It is the synergy between ¹H, ¹³C, and ¹⁹F NMR, the definitive mass confirmation by MS, and the functional group verification by IR and UV-Vis that builds an unassailable case for the molecule's identity, purity, and structure. This integrated approach ensures the trustworthiness and scientific integrity required in modern chemical research and development.
References
-
Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o564. [Link]
-
Sci-Hub. (n.d.). This compound. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis spectra (CH2Cl2) of the compounds indicated. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, R. B., et al. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-CYCLOPROPYL-4-TRIFLUOROMETHYL-6-CHLOROQUINOLINE. Retrieved from [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2980. [Link]
-
Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7150. [Link]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Methodological Framework for Evaluating the Antibacterial Efficacy of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Abstract
Quinolone-based compounds represent a cornerstone of antibacterial therapy, renowned for their potent bactericidal activity against a wide array of pathogens. Their mechanism, which involves the targeted inhibition of essential bacterial type II topoisomerases, has been the foundation for the development of numerous clinically vital drugs. This application note introduces 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , a synthetic quinoline derivative whose structural motifs—a cyclopropyl group and a trifluoromethyl moiety—are present in established antimicrobial agents, suggesting its potential as a candidate for antibacterial drug discovery[1]. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial properties of this compound. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). The causality behind critical experimental choices is explained to ensure robust, reproducible, and self-validating results.
Scientific Background: The Quinolone Mechanism of Action
Quinolone antibiotics exert their bactericidal effect by targeting and poisoning two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a crucial step for the initiation of DNA replication.[5]
-
Topoisomerase IV: This enzyme is essential for decatenating (unlinking) the intertwined daughter chromosomes following DNA replication, particularly in Gram-positive bacteria.[3][5]
Quinolones bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved.[2][6] This action prevents the re-ligation of the DNA strands, effectively converting these essential enzymes into cellular toxins that generate permanent double-strand breaks in the chromosome, ultimately leading to bacterial cell death.[2][4] The structural features of this compound are hypothesized to facilitate this interaction, making its evaluation a logical step in the search for novel antibacterial agents.
Caption: Quinolone mechanism of action.
Pre-Experimental Preparation
Meticulous preparation is paramount for the integrity of antibacterial assays. The following steps outline the necessary preparations for evaluating this compound.
Compound Handling and Stock Solution Preparation
-
Sourcing: Obtain this compound (CAS 391860-73-4) from a reputable chemical supplier. Ensure a certificate of analysis is provided to verify purity (ideally ≥98%).
-
Solvent Selection: Due to its predicted hydrophobicity (XLogP3: 4.8), Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~36.8 mM). Vortex thoroughly to ensure complete dissolution. Store this stock at -20°C, protected from light.
-
Rationale: A high-concentration stock minimizes the final concentration of DMSO in the assay, preventing solvent-induced antimicrobial effects or growth inhibition. The final DMSO concentration in the assay wells should not exceed 1%.
-
Bacterial Strain Selection and Culture
Select a representative panel of bacteria to assess the compound's spectrum of activity. Include both Gram-positive and Gram-negative organisms. Quality control (QC) strains with known susceptibility profiles are mandatory.
| Organism Type | Species | Strain (Example) | Relevance |
| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Common pathogen, CLSI/EUCAST QC strain. |
| Enterococcus faecalis | ATCC 29212 | Important nosocomial pathogen, QC strain. | |
| Gram-Negative | Escherichia coli | ATCC 25922 | Ubiquitous pathogen, CLSI/EUCAST QC strain. |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen, often multi-drug resistant. |
Culture Conditions: Using aseptic technique, streak each bacterial strain from a frozen stock onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.
Media and Reagents
-
Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[7]
-
Rationale: The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized in CAMHB, which is critical as these ions can influence the activity of certain antimicrobial agents and affect bacterial membrane permeability.
-
-
Plates: Sterile, 96-well, U-bottom or flat-bottom microtiter plates.
-
Inoculum Preparation: 0.85% sterile saline or sterile broth.
-
McFarland Standard: 0.5 McFarland turbidity standard.[8]
-
Reference Antibiotic: Ciprofloxacin. Prepare a stock solution in a suitable solvent (e.g., sterile water or 0.1 N NaOH followed by dilution in water) as a positive control for antimicrobial activity.
Core Experimental Protocols
The following protocols are aligned with the reference methods for broth microdilution established by the Clinical and Laboratory Standards Institute (CLSI M07).[9]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]
Step 1: Inoculum Preparation
-
Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.[12]
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[8][13] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][13]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:150, but this should be optimized.
Step 2: Microtiter Plate Preparation (Serial Dilution)
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the compound's stock solution in CAMHB. Add 100 µL of this solution to well 1. This well now contains the highest concentration to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain a gradient of the test compound.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no bacteria).
Step 3: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (from Step 1.5) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 4: Reading and Interpreting the MIC
-
After incubation, check the controls. The sterility control (well 12) should be clear. The growth control (well 11) should show distinct turbidity.
-
Using a microplate reading mirror or by holding the plate against a dark background, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]
Caption: Workflow for MIC determination.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7]
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each of these wells.
-
Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
Step 2: Incubation and Reading
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control sample.
-
Count the number of colonies (CFU) on each spot/plate.
Step 3: Interpreting the MBC
-
The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate at time zero.[14]
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[15] If the MBC/MIC ratio is >4, the compound may be considered bacteriostatic .
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. As no published data for this compound exists, the following table is provided for illustrative purposes only.
Table 1: Hypothetical Antimicrobial Activity Data (Illustrative)
| Compound | Organism (Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| 6-Chloro-2-cyclopropyl- 4-(trifluoromethyl)quinoline | S. aureus (ATCC 29213) | 2 | 4 | 2 |
| E. faecalis (ATCC 29212) | 4 | 16 | 4 | |
| E. coli (ATCC 25922) | 8 | >64 | >8 | |
| P. aeruginosa (ATCC 27853) | 32 | >64 | >2 | |
| Ciprofloxacin (Reference Control) | S. aureus (ATCC 29213) | 0.25 | 0.5 | 2 |
| E. faecalis (ATCC 29212) | 1 | 2 | 2 | |
| E. coli (ATCC 25922) | 0.015 | 0.03 | 2 | |
| P. aeruginosa (ATCC 27853) | 0.5 | 1 | 2 |
Interpretation of Hypothetical Data: In this example, the compound shows moderate activity against Gram-positive bacteria, with bactericidal effects observed (MBC/MIC ≤ 4). Its activity against Gram-negative bacteria is lower, and it appears to be primarily bacteriostatic against E. coli at the concentrations tested. This profile would guide further investigation into its potential as a lead compound for targeting Gram-positive infections.
Summary and Future Directions
This application note provides a robust and standardized methodology for the initial in vitro evaluation of this compound as a potential antibacterial agent. By adhering to established guidelines from bodies like CLSI, researchers can generate reliable and comparable MIC and MBC data.[9]
Positive results from these primary assays should prompt further investigation, including:
-
Time-Kill Assays: To study the dynamics of bacterial killing over time.
-
Resistance Studies: To determine the frequency of spontaneous resistance development.
-
Cytotoxicity Testing: To assess the compound's toxicity against mammalian cell lines and establish a preliminary therapeutic index.
-
Mechanism of Action Confirmation: To verify inhibition of DNA gyrase and/or topoisomerase IV through enzymatic assays.
By following this structured approach, the scientific community can effectively screen and characterize novel quinoline derivatives, contributing to the critical pipeline for new antibacterial therapies.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
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Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]
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Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. Available at: [Link]
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Rusu, A., Buta, E. L., & Salvan, D. (2021). Mechanism of action of fluoroquinolones. ResearchGate. Available at: [Link]
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. ESCMID. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at: [Link]
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protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. EUCAST. Available at: [Link]
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Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. Available at: [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
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Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. EUCAST. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]
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National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]
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Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Available at: [Link]
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Hardy Diagnostics. (n.d.). McFARLAND STANDARD. Available at: [Link]
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Application Notes and Protocols for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline in Drug Discovery
Introduction: Unveiling the Potential of a Substituted Quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and antiviral properties.[1][2][3] The compound 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a synthetic derivative characterized by a quinoline core bearing three key substituents: a chloro group at position 6, a cyclopropyl group at position 2, and a trifluoromethyl group at position 4. These substitutions are not arbitrary; they are strategically incorporated to potentially enhance the molecule's therapeutic profile.
The presence of a trifluoromethyl group is a common strategy in drug design to improve metabolic stability and binding affinity.[1] Similarly, the cyclopropyl moiety is found in several antibacterial agents, and the chloro-substitution on the quinoline ring has been associated with various pharmacological activities.[1] While direct biological data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a lead compound in the discovery of novel anti-infective agents. These application notes will, therefore, explore its plausible applications in antiviral and antibacterial drug discovery, supported by established knowledge of related quinoline derivatives and provide detailed protocols for its evaluation.
Proposed Applications in Drug Discovery
Based on the known bioactivities of structurally related quinoline derivatives, we propose two primary areas of investigation for this compound:
-
Antiviral Drug Discovery: The quinoline nucleus is present in several marketed antiviral drugs and numerous derivatives have shown potent activity against a range of viruses, including Dengue virus, Zika virus, and various coronaviruses.[1][4] The trifluoromethyl group, in particular, has been incorporated into quinoline derivatives that inhibit Zika virus replication.
-
Antibacterial Drug Discovery: Quinolone and quinoline derivatives are a well-established class of antibacterial agents.[2][5] The presence of a cyclopropyl group is a key feature of many fluoroquinolone antibiotics. Therefore, it is highly probable that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria.[5]
Proposed Mechanism of Action: A Hypothesis
The precise mechanism of action for this compound remains to be elucidated. However, based on its structural similarity to other bioactive quinolines, we can hypothesize potential molecular targets.
Hypothetical Antiviral Mechanism
Many antiviral quinoline derivatives are known to interfere with various stages of the viral life cycle, such as entry, replication, and egress.[1] One plausible hypothesis is the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.
Caption: Hypothetical antiviral mechanism of action.
Hypothetical Antibacterial Mechanism
In the context of antibacterial activity, quinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. The cyclopropyl group in fluoroquinolones is known to play a role in binding to these enzymes.
Caption: Workflow for in vitro antiviral activity screening.
Protocol 2: In Vitro Antibacterial Activity Screening
This protocol uses the agar well diffusion method for a preliminary screening of antibacterial activity, followed by the determination of the Minimum Inhibitory Concentration (MIC). [6] Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).
-
Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin).
-
Reagents: Sterile saline, sterile cork borer.
Procedure:
Part A: Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Plate Preparation: Spread the bacterial inoculum evenly onto the surface of an MHA plate.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed concentration (e.g., 100 µg/mL) of the test compound, positive control, and DMSO (negative control) to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well.
Part B: Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Inoculation: Add the bacterial inoculum to each well to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for in vitro antibacterial activity screening.
Data Presentation: Hypothetical Results
The following table presents hypothetical, yet plausible, data that could be generated from the described protocols.
| Parameter | Virus (e.g., Dengue) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| IC50 / MIC (µM) | 5.2 | 8.5 | > 100 |
| CC50 (µM) | > 100 | N/A | N/A |
| Selectivity Index (SI) | > 19.2 | N/A | N/A |
| Zone of Inhibition (mm) | N/A | 15 | 0 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-infective agents. The proposed application notes and protocols provide a clear roadmap for the initial in vitro evaluation of its antiviral and antibacterial potential. Positive results from these screening assays would warrant further investigation, including mechanism of action studies, lead optimization to improve potency and selectivity, and in vivo efficacy studies in relevant animal models. The structural motifs present in this molecule, backed by the extensive literature on bioactive quinolines, provide a strong rationale for its exploration in drug discovery programs.
References
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Molecules, 23(3), 679. [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 214, 113208. [Link]
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Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). PubMed. [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Medicinal Chemistry Letters, 10(6), 933-938. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(1), 1085-1096. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2022). Molecules, 27(19), 6296. [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Journal of the Iranian Chemical Society, 20(11), 2963-2974. [Link]
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Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (2021). ChemistryOpen, 10(1), 10-14. [Link]
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Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). European Journal of Medicinal Chemistry, 214, 113208. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6773. [Link]
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Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2022). Chemistry & Biodiversity, 19(11), e202200670. [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3404. [Link]
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Biological activities of quinoline derivatives. (2009). Semantic Scholar. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances, 13(28), 19343-19363. [Link]
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Screening methods to determine antibacterial activity of natural products. (2016). ResearchGate. [Link]
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Biological Screening of Novel 1-cyclopropyl-6- fluoro-8-methoxy-7-susbstituted-4-oxo-1, 4- dihydroquinolin-3-carboxylic acids. (2018). International Journal of Creative Research Thoughts, 6(2), 114-120. [Link]
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Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). International Letters of Chemistry, Physics and Astronomy, 76, 27-40. [Link]
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Application Note: In Vitro Efficacy Assessment of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline against Mycobacterium tuberculosis H37Rv
Authored by: Senior Application Scientist, Gemini Division
Abstract and Introduction
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent development of novel therapeutics.[1] Quinolone and fluoroquinolone derivatives have become crucial components of second-line and novel treatment regimens, valued for their potent bactericidal activity.[1][2][3] These agents typically exert their antimycobacterial effect by targeting DNA gyrase, an essential enzyme for DNA replication and transcription in M. tb.[1][4][5]
This application note details the in vitro testing protocols for a novel quinoline derivative, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline . The structural motifs of this compound, including a cyclopropyl group (present in ciprofloxacin) and a trifluoromethylquinoline core (related to mefloquine), suggest a strong potential for anti-tubercular activity.[6] We present two robust, validated methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against the reference strain M. tuberculosis H37Rv: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay. These protocols are designed for researchers in drug discovery and development, providing a framework for accurate and reproducible efficacy screening.
Principle and Scientific Rationale
Mechanism of Action: Targeting DNA Gyrase
Quinolones function as poisons for type II topoisomerases. In M. tuberculosis, the sole type II topoisomerase is DNA gyrase, encoded by the gyrA and gyrB genes.[1][4] The enzyme's primary role is to introduce negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. Quinolones intercalate into the DNA and stabilize the transient, covalent complex formed between gyrase and cleaved DNA.[3][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, induction of the SOS response, and ultimately, bacterial cell death.[5] The objective of the following protocols is to quantify the potency of this compound in inhibiting mycobacterial growth, which serves as a proxy for its ability to disrupt this critical cellular process.
Caption: Mechanism of Quinolone Action on M. tuberculosis DNA Gyrase.
Assay Selection Rationale
-
Microplate Alamar Blue Assay (MABA): This is a colorimetric assay that uses the redox indicator resazurin (Alamar Blue). Metabolically active, viable mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents this color change. MABA is widely adopted due to its low cost, high throughput, and strong correlation with radiometric methods like the BACTEC 460 system.[7][8][9]
-
Luciferase Reporter Phage (LRP) Assay: This method provides a more rapid assessment of bactericidal activity. It utilizes a mycobacteriophage engineered to carry the firefly luciferase gene.[10] The phage infects viable M. tb cells and expresses luciferase. Upon addition of the substrate luciferin, light is produced in an ATP-dependent reaction.[11] Since only living cells produce ATP, the light output is directly proportional to the number of viable mycobacteria. A significant reduction in light signal in drug-treated wells compared to controls indicates potent antimicrobial activity.[11][12]
CRITICAL SAFETY CONSIDERATIONS: BIOSAFETY LEVEL 3 (BSL-3)
Warning: Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled exclusively in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[13] Adherence to strict safety protocols is mandatory to prevent laboratory-acquired infections.[14][15]
-
Containment: All manipulations of live M. tb cultures (e.g., inoculation, dilution, plate reading) must be performed inside a certified Class II Biosafety Cabinet (BSC).[13][16]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a solid-front wrap-around gown, double gloves, and a fit-tested N-95 respirator or powered air-purifying respirator (PAPR).[13][16]
-
Access Control: The BSL-3 facility must have restricted access, with self-closing, interlocking doors.[15]
-
Air Handling: The laboratory must have a dedicated, non-recirculating ventilation system that maintains directional airflow (negative pressure). Exhaust air must be HEPA-filtered.[16]
-
Waste Disposal: All contaminated materials (pipette tips, plates, media) must be decontaminated, preferably by autoclaving, before leaving the BSL-3 facility.[13][14]
-
Spill Management: A written spill-response protocol must be in place and all personnel must be trained on its execution.[14]
Materials and Reagents
| Item | Specification | Source (Example) |
| Test Compound | This compound | In-house synthesis/Fee-for-service |
| Control Drug | Moxifloxacin or Isoniazid | Sigma-Aldrich |
| M. tb Strain | H37Rv (ATCC 27294) | ATCC |
| Culture Media | Middlebrook 7H9 Broth, Middlebrook 7H11 Agar | BD Biosciences |
| Media Supplement | OADC (Oleic Acid-Albumin-Dextrose-Catalase) | BD Biosciences |
| Dispersing Agent | Tween 80 | Sigma-Aldrich |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| Assay Reagent (MABA) | Alamar Blue HS Cell Viability Reagent | Thermo Fisher Scientific |
| Assay Reagent (LRP) | Luciferase Reporter Phage (e.g., phAE129), D-Luciferin | In-house/Collaborator |
| Labware | Sterile 96-well black, clear-bottom microplates | Corning |
| Equipment | Class II BSC, Humidified Incubator (37°C), Plate reader, Luminometer | N/A |
Experimental Workflow Overview
Caption: General experimental workflow for MIC determination.
Detailed Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established methods for high-throughput screening.[8][9][17]
Preparation of Reagents and Cultures
-
Complete Medium: Prepare Middlebrook 7H9 broth supplemented with 10% (v/v) OADC and 0.05% (v/v) Tween 80.
-
Test Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Prepare a similar stock for the positive control drug (e.g., Moxifloxacin).
-
M. tb Inoculum: Grow M. tb H37Rv in complete 7H9 medium to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture turbidity with fresh medium to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:20 in complete medium to obtain the final working inoculum.
Assay Procedure
-
Plate Setup: Dispense 100 µL of complete 7H9 medium into all wells of a 96-well clear-bottom plate.
-
Compound Dilution: Add 2 µL of the 10 mg/mL compound stock to the first well of a test column. Perform a 2-fold serial dilution by transferring 100 µL from this well to the next, and so on, down the column. Discard 100 µL from the final well. This creates a concentration gradient (e.g., from 100 µg/mL to 0.05 µg/mL). Repeat for the positive control drug.
-
Control Wells:
-
Growth Control: Add 2 µL of DMSO to a dedicated well.
-
Sterility Control: A well containing only 100 µL of medium.
-
-
Inoculation: Add 100 µL of the final working M. tb inoculum to all wells except the sterility control. The final volume in each well is 200 µL.
-
Incubation: Seal the plate with a breathable membrane or place it in a secondary container (e.g., a plastic box with a damp paper towel) to prevent evaporation. Incubate at 37°C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Incubate for another 18-24 hours.
-
Reading Results:
-
Visual: A color change from blue to pink indicates bacterial growth.
-
Fluorometric (Optional): Read the plate on a fluorometer with excitation at 560 nm and emission at 590 nm.
-
Data Interpretation
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits bacterial growth, as evidenced by the absence of a color change (wells remain blue).[7]
Detailed Protocol: Luciferase Reporter Phage (LRP) Assay
This protocol provides a rapid alternative for assessing viability.[10][11][12]
Preparation and Assay Setup
-
Follow steps 6.1 and 6.2 (1-4) from the MABA protocol to prepare the compound dilution plate and inoculate it with M. tb.
-
Incubation: Incubate the plate at 37°C for 48-72 hours. This pre-incubation allows the compound to exert its effect.
LRP Infection and Reading
-
Phage Infection: Transfer the plate into the BSC. Add 30 µL of the high-titer luciferase reporter phage stock to each well.
-
Incubation: Reseal the plate and incubate for 4 hours at 37°C to allow for phage infection and luciferase expression.
-
Substrate Addition: Add 50 µL of D-luciferin solution (prepared according to the manufacturer's instructions) to each well.
-
Reading Results: Immediately read the plate on a luminometer, measuring Relative Light Units (RLU).
Data Interpretation
Calculate the percent inhibition of RLU for each drug concentration relative to the growth control (DMSO-only well). The MIC can be defined as the lowest drug concentration that causes a ≥90% reduction in RLU compared to the growth control.
Data Presentation and Expected Results
Results should be tabulated to clearly show the activity of the test compound against the control.
| Compound | Concentration (µg/mL) | MABA Result (Color) | LRP Result (% Inhibition) |
| 6-Chloro-2-cyclopropyl- | 64 | Blue | 99.8% |
| 4-(trifluoromethyl)quinoline | 32 | Blue | 99.5% |
| 16 | Blue | 98.9% | |
| 8 | Blue | 95.2% | |
| 4 | Blue | 91.3% | |
| 2 | Pink | 65.7% | |
| 1 | Pink | 20.1% | |
| Moxifloxacin (Control) | 1 | Blue | 99.2% |
| 0.5 | Blue | 96.8% | |
| 0.25 | Pink | 55.4% | |
| Growth Control (DMSO) | 0 | Pink | 0% |
| Sterility Control | 0 | Blue | N/A |
Hypothetical Data
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth in control wells | Inoculum was not viable or too dilute. | Confirm inoculum viability on 7H11 agar. Re-standardize inoculum using a McFarland standard. |
| Contamination in wells | Poor aseptic technique. | Review and reinforce aseptic technique within the BSC. Ensure all media and reagents are sterile. |
| Inconsistent results between replicates | Bacterial clumping; inaccurate pipetting. | Ensure thorough vortexing of the inoculum. Use filtered pipette tips and verify pipette calibration. |
| High background in LRP assay | Substrate degradation; long delay before reading. | Prepare luciferin fresh. Read the plate immediately after substrate addition. |
References
-
Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. (2022). Molecules. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]
-
In vitro activity of fluoroquinolones against Mycobacterium tuberculosis. (2003). International Journal of Antimicrobial Agents. [Link]
-
In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis. (2003). Annals of Clinical Microbiology and Antimicrobials. [Link]
-
Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. (1998). Journal of Clinical Microbiology. [Link]
-
Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis. (1997). Antimicrobial Agents and Chemotherapy. [Link]
-
Comparison of the bactericidal activity of various fluoroquinolones against Mycobacterium tuberculosis in an in vitro experimental model. (2011). Journal of Antimicrobial Chemotherapy. [Link]
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Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. (1997). Antimicrobial Agents and Chemotherapy. [Link]
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In Vitro Activities of Six Fluoroquinolones against 250 Clinical Isolates of Mycobacterium tuberculosis Susceptible or Resistant to First-Line Antituberculosis Drugs. (2000). Antimicrobial Agents and Chemotherapy. [Link]
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Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. (2009). Journal of Clinical Microbiology. [Link]
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Antimicrobial and Anti-tubercular Activity of Quinolone Analogues. (2013). Science International. [Link]
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Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. (2003). Journal of Clinical Microbiology. [Link]
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Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. (2001). Journal of Clinical Microbiology. [Link]
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Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage. (1997). Journal of Clinical Microbiology. [Link]
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Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. (2021). Bioscience Biotechnology Research Communications. [Link]
-
Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays. (2012). WHO. [Link]
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Safety in TB Research Laboratory. (N/A). National Tuberculosis Institute, India. [Link]
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Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. (2008). Tuberculosis. [Link]
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Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. (2017). Biochemistry. [Link]
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Laboratory Safety Handbook. (2012). Global Laboratory Initiative. [Link]
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Application Notes and Protocols: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline as a Key Intermediate in Organic Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents.[1] Its rigid framework and tunable electronic properties make it a privileged scaffold for engaging with a diverse array of biological targets. From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based kinase inhibitors in oncology, this structural motif continues to be a fertile ground for drug discovery.[2][3] This guide focuses on a particularly valuable derivative: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline . The specific combination of substituents—a reactive chloro group at the 6-position, a lipophilic and metabolically stable cyclopropyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 4-position—renders this molecule a highly versatile intermediate for the synthesis of complex, biologically active molecules.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physical and chemical characteristics of an intermediate is paramount for its effective utilization in multi-step synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₉ClF₃N |
| Molecular Weight | 271.67 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 391860-73-4 |
Note: Spectral data (¹H NMR, ¹³C NMR, MS) should be acquired and referenced against the provided literature to confirm identity and purity before use.[4]
Synthesis of this compound: A Reliable Protocol
The synthesis of the title compound can be efficiently achieved through a one-pot reaction, as detailed in the literature.[4] This procedure leverages the reaction between a substituted aniline and a zinc acetylide, followed by cyclization.
Diagram of the Synthetic Pathway
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Application Notes and Protocols for Assessing the Cytotoxicity of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Quinolines and the Imperative of Cytotoxicity Profiling
Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry. Their applications are extensive, ranging from antimalarial and antibacterial agents to promising candidates in anticancer drug development. The therapeutic potential of quinoline-based compounds often stems from their ability to induce cytotoxic effects in pathogenic organisms or cancer cells. However, this very cytotoxicity necessitates a thorough and precise assessment to ensure their safety and efficacy as therapeutic agents. Understanding the cytotoxic profile of a quinoline compound is a critical step in preclinical development, providing essential data for dose determination, mechanism of action studies, and overall risk assessment.
This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for assessing the cytotoxicity of quinoline compounds. It moves beyond simple procedural lists to explain the underlying principles of each assay and how they relate to the known mechanisms of quinoline-induced cell death. Adherence to standardized guidelines, such as those outlined in ISO 10993-5 for the biological evaluation of medical devices, is crucial for ensuring the reliability and comparability of cytotoxicity data.[1][2][3][4][5]
Unraveling the Mechanisms of Quinoline Cytotoxicity
The cytotoxic effects of quinoline derivatives are multifaceted and often involve a combination of cellular and molecular events. A comprehensive assessment of cytotoxicity should, therefore, employ a battery of assays designed to probe these diverse mechanisms.
Key Mechanisms of Quinoline-Induced Cytotoxicity:
-
DNA Intercalation and Damage: Many quinoline compounds exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis.[6][7][8] Some derivatives also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[6][9]
-
Induction of Apoptosis: A common pathway for quinoline-induced cell death is the programmed cell death process known as apoptosis.[10][11] This can be triggered by various upstream signals, including DNA damage and cellular stress. Key events in apoptosis include the activation of caspases, a family of proteases that execute the dismantling of the cell.[9][12]
-
Generation of Reactive Oxygen Species (ROS): Several quinoline derivatives have been shown to induce the production of reactive oxygen species (ROS) within cells.[10][13][14][15] Excessive ROS levels lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which can trigger apoptotic pathways.[13][15][16][17]
-
Mitochondrial Dysfunction: Mitochondria play a central role in both cell survival and death. Quinolines can induce mitochondrial permeabilization and dissipation of the mitochondrial membrane potential (ΔΨm), which are critical early events in the intrinsic apoptotic pathway.[9][10][18][19] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
The following diagram illustrates the interconnectedness of these cytotoxic mechanisms.
Caption: Interconnected pathways of quinoline-induced cytotoxicity.
Core Cytotoxicity Assessment: A Multi-Assay Approach
A robust assessment of quinoline cytotoxicity requires a tiered approach, starting with general viability assays and progressing to more specific mechanistic studies.
Tier 1: General Cell Viability and Cytotoxicity Assays
These initial screening assays provide a quantitative measure of cell viability or death in response to treatment with the quinoline compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20][21] Metabolically active cells, through the action of mitochondrial dehydrogenases, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][22][23][24] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.[22]
-
Compound Treatment: Aspirate the old media and add fresh media containing various concentrations of the quinoline compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21][22]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21][22][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[20]
Data Presentation: MTT Assay Parameters
| Parameter | Recommended Value |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| MTT Concentration | 0.5 mg/mL |
| Incubation Time (MTT) | 2 - 4 hours |
| Solubilization Agent | DMSO or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm (primary), 630 nm (reference) |
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[25][26] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of late-stage apoptosis or necrosis.[25][26] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[27][28]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare wells for controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis agent like Triton X-100), and a no-cell background control.[28][29]
-
Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells.[28][29] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[29]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[29]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[25][29]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[27][29]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caption: Workflow for the LDH cytotoxicity assay.
Tier 2: Mechanistic Cytotoxicity Assays
Once the cytotoxic potential of a quinoline compound has been established, the next step is to investigate the underlying mechanisms of cell death.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Assays for caspase-3/7 activity typically use a proluminescent or fluorogenic substrate that is cleaved by the active caspases, generating a measurable signal.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the quinoline compound as previously described.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activation.
The production of ROS can be measured using fluorescent probes that become fluorescent upon oxidation. Dihydroethidium (DHE) and 2',7'-dichlorofluorescein diacetate (DCFDA) are commonly used to detect superoxide anions and hydrogen peroxide, respectively.[13][16]
Experimental Protocol: DCFDA ROS Assay
-
Cell Seeding and Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Treat with the quinoline compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFDA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
The dissipation of the mitochondrial membrane potential is an early indicator of apoptosis.[18][19] This can be assessed using cationic fluorescent dyes such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester) that accumulate in the mitochondria in a potential-dependent manner.[18][30] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence, while in apoptotic cells with a low ΔΨm, it remains as monomers and emits green fluorescence.[30] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[30]
Experimental Protocol: JC-1 Assay
-
Cell Seeding and Treatment: Culture and treat cells as per the experimental design. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[30]
-
JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[30]
-
Wash: Wash the cells to remove the staining solution.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 aggregates (red; Ex/Em ~540/590 nm) and monomers (green; Ex/Em ~485/535 nm) using a fluorescence microplate reader or flow cytometer.[30]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Best Practices for Cell Culture and Assay Validation
The reliability of cytotoxicity data is heavily dependent on the quality of cell culture and the proper validation of assays.
-
Cell Line Selection and Maintenance: Choose cell lines that are relevant to the intended therapeutic application of the quinoline compound. Maintain cells in a consistent and optimal culture environment, following best practices for subculturing, cryopreservation, and contamination monitoring.[31][32][33][34][35]
-
Controls are Critical: Every assay should include appropriate controls to ensure the validity of the results. This includes vehicle controls, untreated controls, and positive controls for cytotoxicity or the specific mechanistic endpoint being measured.
-
Adherence to Standards: Whenever possible, cytotoxicity testing should be performed in accordance with established standards such as ISO 10993-5 to ensure data quality and regulatory acceptance.[1][2][3][4][5]
Conclusion
The assessment of quinoline compound cytotoxicity is a multifaceted process that requires a strategic and well-controlled experimental approach. By employing a combination of general viability assays and more specific mechanistic studies, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. This detailed characterization is essential for advancing the development of safe and effective quinoline-based therapeutics.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Retrieved from [Link]
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Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved from [Link]
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DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (n.d.). MDPI. Retrieved from [Link]
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Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. (n.d.). PubMed. Retrieved from [Link]
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IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). National Institutes of Health. Retrieved from [Link]
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Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. (2025). PubMed. Retrieved from [Link]
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Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. (2025). National Institutes of Health. Retrieved from [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Institut Pasteur. Retrieved from [Link]
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Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives
Introduction: The Therapeutic Promise of Quinoline Scaffolds
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The versatility of the quinoline ring system, a fusion of a benzene and pyridine ring, allows for diverse chemical modifications, leading to a vast library of derivatives with potential therapeutic applications.[2] These applications span a wide range of diseases, including cancer, malaria, bacterial infections, and inflammatory conditions.[1][4][5] The planar nature of the quinoline ring facilitates interactions with various biological macromolecules, such as enzymes and receptors, through mechanisms like π–π stacking and hydrogen bonding.[6] This inherent ability to interact with biological targets makes quinoline derivatives a rich source for the discovery of novel therapeutic agents. High-throughput screening (HTS) of quinoline-focused compound libraries provides an efficient and systematic approach to exploring their biological activities and identifying promising lead candidates for drug development.[7][8]
This document provides a comprehensive guide to performing high-throughput screening assays for quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for common HTS assays, insights into the rationale behind experimental choices, and guidance on data analysis and interpretation.
The High-Throughput Screening Workflow: A Strategic Approach to Hit Identification
A typical HTS campaign for a quinoline compound library follows a structured, multi-step process designed to efficiently identify and validate compounds with the desired biological activity.[1][9] This workflow, from initial assay development to the confirmation of promising "hits," is a cornerstone of modern drug discovery.[7]
Key Stages of the HTS Workflow:
-
Assay Development & Miniaturization: The process begins with the development of a robust and reproducible assay that is amenable to automation and miniaturization into microplate formats (e.g., 384- or 1536-well plates).[7]
-
Primary Screen: The quinoline compound library is screened at a single concentration to identify initial "hits" that exhibit activity in the chosen assay.[8]
-
Hit Confirmation & Triage: Initial hits are re-tested to confirm their activity and eliminate false positives. This stage often involves secondary assays to filter out compounds that interfere with the assay technology itself.[10][11]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[12]
-
Lead Optimization: Promising hits with desirable potency and other properties undergo further medicinal chemistry efforts to improve their efficacy, selectivity, and pharmacokinetic profiles.
Visualizing the HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Cell-Based Assays: Probing Cellular Phenotypes
Cell-based assays are integral to HTS as they provide insights into a compound's effect within a biological context, accounting for factors like cell permeability and metabolism.[13][14]
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16] Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]
Rationale: This assay is a robust and cost-effective primary screen to identify quinoline derivatives that possess cytotoxic or cytostatic effects, which is particularly relevant for anticancer drug discovery.[17][18]
Materials:
-
Quinoline compound library dissolved in DMSO
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][15]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. The final DMSO concentration should typically be below 0.5%.[2]
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Rationale: To determine if the cytotoxic effect of a quinoline derivative is mediated through the induction of programmed cell death (apoptosis), a key mechanism for many anticancer agents.[2][19]
Materials:
-
Quinoline derivatives
-
Human cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using trypsin.[2]
-
Washing: Wash the cells with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Biochemical Assays: Interrogating Molecular Targets
Biochemical assays utilize purified components, such as enzymes or receptors, to directly measure the interaction of a compound with its molecular target in a cell-free system.[20]
Protocol 3: Enzyme Inhibition Assay (e.g., Histone Demethylase)
Many quinoline derivatives have been identified as inhibitors of enzymes involved in epigenetic regulation, such as histone demethylases.[21] A common HTS approach for these enzymes is a fluorescence-based assay that detects the formaldehyde produced during the demethylation reaction.[21]
Rationale: To identify quinoline derivatives that directly inhibit the activity of a specific enzyme target. This provides mechanistic insight into the compound's mode of action.
Materials:
-
Purified histone demethylase enzyme (e.g., JMJD2E)
-
Substrate peptide (e.g., ARK(me3)STGGK)
-
Formaldehyde dehydrogenase
-
NAD+
-
Quinoline compound library
-
384-well black plates
Step-by-Step Protocol:
-
Assay Preparation: Prepare an assay buffer containing all components except the substrate.
-
Compound Addition: Dispense the quinoline derivatives into the wells of the 384-well plate.
-
Enzyme Addition: Add the purified histone demethylase to the wells.
-
Reaction Initiation: Initiate the reaction by adding the substrate peptide.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Fluorescence Measurement: Measure the fluorescence of the resulting NADH, which is proportional to the enzyme activity.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 x (1 - (Fluorescence of Test Well - Fluorescence of Blank) / (Fluorescence of Vehicle Control - Fluorescence of Blank))
Visualizing a Biochemical Assay Principle
Caption: Principle of a coupled-enzyme fluorescence-based inhibition assay.
Data Analysis and Interpretation in HTS
The vast amount of data generated from HTS requires robust statistical analysis to identify true hits and avoid false positives or negatives.[12][22]
Key Parameters for HTS Data Quality:
| Parameter | Description | Acceptable Value |
| Z'-factor | A measure of the statistical effect size that reflects the separation between the positive and negative controls.[10] | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 2 |
| Coefficient of Variation (%CV) | A measure of the variability of the data within a plate. | %CV < 20% |
Data Normalization: To account for plate-to-plate variability, raw data is often normalized. A common method is to normalize to the plate's internal controls, where the negative control represents 0% activity and the positive control represents 100% activity.[22]
Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. For example, compounds that produce a signal greater than 3 times the SD of the mean of the plate population may be considered hits.
Conclusion
High-throughput screening is a powerful engine for the discovery of novel, biologically active quinoline derivatives. The success of an HTS campaign relies on the careful selection and development of robust assays, rigorous data analysis, and a systematic workflow for hit validation. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively screen quinoline libraries and identify promising lead compounds for the development of new therapeutics.
References
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- Parham, F., Austin, C. P., Southall, N., & Sipes, N. S. Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
- Zhang, X. D. Data analysis approaches in high throughput screening. (2014-04-08).
- Chung, T. D. Y. Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). YouTube. (2021-03-29).
- Sinha, S., & Shukla, S. Robust Analysis of High Throughput Screening (HTS) Assay Data. PMC.
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- BenchChem. Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives.
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- Cowen, S. D., et al. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH. (2010-11-23).
- Cambridge MedChem Consulting. Analysis of HTS data. (2017-11-13).
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- Al-Ostoot, F. H., et al. Comprehensive review on current developments of quinoline-based anticancer agents.
- Jamshed, A., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. (2019-08-13).
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- Jamshed, A., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
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- Wang, Y., et al. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
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- Kumar, A., et al. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.
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- El-Sayed, W. M., et al. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI.
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- Zhang, H., et al. Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. PubMed. (2021-07-30).
- Singh, A., et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. (2023-07-21).
- Fan, F., & Wood, K. V. Bioluminescent Assays for High-Throughput Screening. PubMed.
- Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?. (2025-04-21).
- Wróbel, A., et al. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. (2022-02-03).
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- Chen, Y.-L., et al. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. (2022-03-24).
- ResearchGate. (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. (2025-08-06).
- Wang, M., et al. A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. (2024-05-27).
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- ResearchGate. (PDF) High-throughput screening assays for the identification of chemical probes. (2025-08-07).
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Application Notes and Protocols for the Analytical Determination of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Introduction
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative with a molecular formula of C₁₃H₉ClF₃N and a molecular weight of approximately 271.67 g/mol .[1] The quinoline scaffold is a significant pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2] The presence of a chlorine atom, a trifluoromethyl group, and a cyclopropyl moiety suggests that this compound may possess unique chemical and pharmacological properties, making it a molecule of interest in drug discovery and development.
This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for quality control, metabolic studies, and formulation analysis. The methods described are based on established principles of chromatographic and spectroscopic analysis of quinoline derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for the development of robust analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₉ClF₃N | [1] |
| Molecular Weight | 271.67 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from similar compounds |
| UV Chromophore | The quinoline ring system provides strong UV absorbance. | [3][4] |
High-Performance Liquid Chromatography (HPLC/UPLC) Coupled with UV and Mass Spectrometry Detection
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice for the quantification of non-volatile and thermally labile compounds like this compound. The quinoline nucleus is basic and can interact with residual silanols on the silica-based stationary phase, potentially leading to poor peak shape. Therefore, method development should focus on mitigating these interactions.
Method Rationale
The selection of a C18 stationary phase is a common starting point for the separation of moderately non-polar compounds. The use of a mixed-mode column, such as one with both reversed-phase and ion-exchange characteristics, can offer enhanced retention and improved peak shape for basic compounds like quinolines.[5] A mobile phase consisting of acetonitrile or methanol and water, with the addition of a buffer or an acid modifier like formic acid or ammonium acetate, is crucial for achieving good chromatographic performance and for ensuring compatibility with mass spectrometry detection.
Experimental Workflow: HPLC/UPLC Analysis
Caption: Workflow for HPLC/UPLC analysis of the target analyte.
Detailed Protocol: HPLC-UV/MS Method
1. Instrumentation and Columns:
-
HPLC/UPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. For higher sensitivity and specificity, a mass spectrometer (single quadrupole, triple quadrupole, or time-of-flight) is recommended.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For faster analysis and better resolution, a sub-2 µm particle size UPLC column can be used.
2. Reagents and Solutions:
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Methanol (MeOH): HPLC or LC-MS grade.
-
Water: Deionized or Milli-Q water.
-
Formic Acid (FA): LC-MS grade.
-
Ammonium Acetate: LC-MS grade.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water, B: 0.1% FA in ACN |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 233 nm and 264 nm (based on similar quinoline derivatives)[1] |
| MS Detection (ESI+) | Scan range: m/z 100-500. For targeted analysis, monitor the protonated molecule [M+H]⁺ at m/z 272.04. |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. After cooling to room temperature, dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC-MS analysis. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.[7]
Method Rationale
The choice of a non-polar or medium-polarity capillary column is suitable for the separation of quinoline derivatives. The temperature program should be optimized to ensure good peak shape and resolution from potential impurities. The mass spectrometer will provide both qualitative (mass spectrum) and quantitative (peak area) data. The fragmentation pattern will be influenced by the quinoline ring, the chloro, and the trifluoromethyl substituents.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Detailed Protocol: GC-MS Method
1. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.
2. GC Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min |
3. MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
4. Predicted Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak at m/z 271. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for the molecular ion and any chlorine-containing fragments.[8] Key fragmentations may include the loss of the trifluoromethyl group (-CF₃), the cyclopropyl group, and cleavage of the quinoline ring. The fragmentation of isomeric N-quinolinylphthalimides has been shown to be distinct, suggesting that the fragmentation of this molecule will also be characteristic.[9]
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural confirmation of this compound.
UV-Visible Spectroscopy
The quinoline ring system is a strong chromophore, and the UV-Vis spectrum will exhibit characteristic absorption bands. The position and intensity of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.[10]
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.
-
The spectrum is expected to show strong absorption bands characteristic of the quinoline nucleus, likely in the range of 220-280 nm and potentially weaker bands at longer wavelengths. The UV absorption spectrum of quinoline derivatives can be influenced by substituents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Characteristic signals are expected for the protons on the quinoline ring and the cyclopropyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. For comparison, the ¹H NMR spectrum of 6-chloroquinoline shows signals in the aromatic region.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring will be affected by the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This technique will show a singlet for the -CF₃ group, providing a clear diagnostic signal.
-
Protocol:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts should be referenced to tetramethylsilane (TMS) or the residual solvent peak.
-
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific application, whether it is for routine quality control, in-depth structural analysis, or trace-level quantification in complex matrices. Proper method validation is essential to ensure the accuracy, precision, and reliability of the results obtained.
References
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PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra of derivatives 4–11 in solution.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
NIST. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]
-
SASA. (n.d.). A comparison of UPLC ToF MS and UPLC MSMS for the determination of pesticide residues in strawberry. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Pharmaceuticals and Personal Care Products in River Water Samples by UHPLC–TOF-MS. Retrieved from [Link]
-
ResearchGate. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Retrieved from [Link]
-
YouTube. (2019). UPLC-ToF MS analysis | | UPV. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
PubMed. (2023). Trace Analysis Method Based on UPLC-MS/MS for the Determination of (C2-C18) Per-and Polyfluoroalkyl Substances and Its Application to Tap Water and Bottled Water. Retrieved from [Link]
-
PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
-
PubMed. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Retrieved from [Link]
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Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of trifluoromethylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your synthetic routes to this critical class of compounds. The unique electronic properties of the trifluoromethyl group significantly enhance the metabolic stability, lipophilicity, and binding affinity of the quinoline scaffold, making it a cornerstone in modern medicinal chemistry.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of trifluoromethylquinolines, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is the failure to obtain the desired product in a satisfactory yield. Below is a breakdown of potential causes and targeted solutions for different synthetic strategies.
In Friedländer Annulation:
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a robust method for quinoline synthesis.[1] However, low yields can be a significant hurdle.
| Potential Cause | Recommended Solutions |
| Suboptimal Catalyst | The choice of an appropriate acid or base catalyst is critical and substrate-dependent.[2] For many reactions, catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or Lewis acids such as zirconium(IV) chloride (ZrCl₄) are effective.[3][4] In some cases, milder and more efficient catalytic systems like ionic liquids or metal-organic frameworks (MOFs) can significantly improve yields.[4] |
| Harsh Reaction Conditions | High temperatures and strong acid or base catalysis can lead to the degradation of starting materials or the desired product.[3] Consider lowering the reaction temperature and using a milder catalyst to minimize side reactions. |
| Poor Substrate Reactivity | Steric hindrance or deactivating electronic effects on your starting materials can slow down the reaction. Increasing the catalyst loading or reaction time may be necessary. For particularly challenging substrates, a more active catalyst system may be required. |
| Side Reactions | The self-condensation of the ketone (aldol condensation) is a common side reaction, especially under basic conditions.[1] To mitigate this, consider using an imine analog of the o-aniline starting material or employing a catalyst that favors the desired reaction pathway. |
In Pfitzinger Reaction:
The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a classic method for preparing quinoline-4-carboxylic acids.[5]
| Potential Cause | Recommended Solutions |
| Incomplete Isatin Ring Opening | The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin amide bond.[5] Ensure a sufficient amount of a strong base, such as potassium hydroxide, is used to drive this step to completion. |
| Inefficient Condensation | The condensation between the opened isatin intermediate and the carbonyl compound can be slow. Ensure adequate reaction time and temperature. The choice of solvent can also play a role; protic solvents are typically used.[5] |
| Precipitation of Intermediates | The keto-acid intermediate can sometimes precipitate out of the reaction mixture, halting the reaction. Ensure good stirring and consider using a solvent system that maintains the solubility of all species. |
Issue 2: Formation of Unwanted Side Products or Regioisomers
The formation of byproducts can complicate purification and reduce the yield of the target molecule.
In Friedländer Annulation with Asymmetric Ketones:
| Potential Cause | Recommended Solutions |
| Lack of Regiocontrol | The use of asymmetric ketones can lead to the formation of regioisomers. The choice of catalyst can significantly influence regioselectivity. For instance, certain amine catalysts, like the bicyclic pyrrolidine derivative TABO, have been shown to provide high regioselectivity for the 2-substituted product.[6][7] |
| Aldol Condensation | As mentioned previously, aldol condensation of the ketone starting material is a common side reaction.[1] This can be minimized by the slow addition of the ketone to the reaction mixture or by using milder reaction conditions. |
In Sonogashira Coupling with Brominated Trifluoromethylquinolines:
| Potential Cause | Recommended Solutions |
| Alkyne Homocoupling (Glaser Coupling) | This is a prevalent side reaction, especially when a copper(I) co-catalyst is used in the presence of oxygen.[8] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[9] Reducing the amount of the copper catalyst or switching to a copper-free protocol can also be effective.[8] |
| Catalyst Decomposition | The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to an inactive catalyst.[9] This can be caused by the presence of oxygen, impurities in the reagents, or excessively high temperatures. Ensure all components are pure and the reaction is thoroughly degassed. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction conditions for trifluoromethylquinoline synthesis.
Q1: How do I select the optimal catalyst for my Friedländer synthesis?
The ideal catalyst depends on the specific substrates and desired reaction conditions.[4] For electron-rich anilines and activated methylene compounds, a simple acid catalyst like p-TsOH may be sufficient.[3] For less reactive substrates, a stronger Lewis acid such as ZrCl₄ or a more modern catalyst like a metal-organic framework might be necessary to achieve good yields.[3][4] It is often beneficial to perform a small-scale screen of different catalysts to identify the most effective one for your particular system.
Q2: What is the role of the solvent in these reactions, and how do I choose the right one?
The solvent plays a crucial role in solubilizing the reactants, influencing reaction rates, and in some cases, determining regioselectivity.[10] For the Friedländer synthesis under acidic conditions, polar aprotic solvents like dichloromethane (DCM) are often used, while non-polar solvents like toluene are common for base-mediated reactions.[1] In Pfitzinger reactions, protic solvents are typically employed.[5] The choice of solvent can also affect the regioselectivity of certain reactions, so it may be a parameter worth screening during optimization.[10]
Q3: What are the key safety precautions when working with trifluoromethylating agents?
Many trifluoromethylating agents are reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
General Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Togni's Reagents: Be aware that some Togni's reagents have been reported to have explosive properties, especially upon heating.[13] Handle with care and avoid grinding or subjecting the solid to shock.
-
Umemoto's Reagents: These are typically stable solids but should be handled with the standard precautions for electrophilic reagents.[13]
-
Ruppert-Prakash Reagent (TMSCF₃): This is a volatile and flammable liquid that reacts with moisture.[14] It should be handled under an inert atmosphere.
Q4: How should I dispose of waste from reactions involving trifluoromethylating agents?
Proper waste disposal is crucial for laboratory safety and environmental protection.
-
Quenching: Unreacted pyrophoric reagents must be carefully quenched. For instance, small amounts of pyrophoric materials can be destroyed by slow addition to isopropanol, followed by methanol, and then water, all while cooling in an ice bath.
-
Container Rinsing: Empty containers of highly toxic or reactive chemicals should be rinsed multiple times with a suitable solvent. The first rinse should always be collected and disposed of as hazardous waste.[15]
-
Hazardous Waste Collection: All chemical waste should be collected in appropriately labeled, compatible containers and disposed of through your institution's hazardous waste management program.[15]
Q5: What should I do in case of accidental exposure to a chemical reagent?
Immediate and appropriate action is critical in the event of a chemical exposure.
-
Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[16][17] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If symptoms persist, seek medical attention.[17]
-
Ingestion: Consult the SDS and seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.[16]
Experimental Protocols
The following are detailed, step-by-step methodologies for common trifluoromethylquinoline syntheses.
Protocol 1: Friedländer Synthesis of a Polysubstituted Trifluoromethylquinoline
This protocol describes a general procedure for the synthesis of a quinoline derivative using a Lewis acid catalyst.[3]
Materials:
-
2-Aminoaryl ketone/aldehyde (1.0 mmol)
-
Trifluoromethyl-β-diketone (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-aminoaryl ketone/aldehyde (1.0 mmol) and the trifluoromethyl-β-diketone (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Protocol 2: Pfitzinger Synthesis of a 2-Trifluoromethylquinoline-4-carboxylic Acid
This protocol provides a general method for the synthesis of a quinoline-4-carboxylic acid derivative.[2][18][19]
Materials:
-
Isatin (0.07 mol)
-
1,1,1-Trifluoroacetone (0.07 mol)
-
Potassium hydroxide (0.2 mol)
-
Ethanol (25 mL)
-
Water
-
Diethyl ether
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
Add isatin (0.07 mol) to the solution.
-
Gradually add 1,1,1-trifluoroacetone (0.07 mol) to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove most of the solvent by distillation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous layer with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with acetic acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-trifluoromethylquinoline-4-carboxylic acid.
Visualizations
General Workflow for Trifluoromethylquinoline Synthesis
Caption: A generalized workflow for the synthesis of trifluoromethylquinolines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. (n.d.). In Chemical Laboratory Safety and Security. National Academies Press. Retrieved from [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Friedländer Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., ... & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of organic chemistry, 68(2), 467–477. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University Environmental Health and Safety. Retrieved from [Link]
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. CHIMIA International Journal for Chemistry, 64(6), 372-376. [Link]
-
Sharma, A., Kumar, R., & Kumar, V. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC advances, 13(36), 25333–25355. [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. (2009). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Westfield State College Organic Chemistry Laboratory Safety. (n.d.). Westfield State University. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Yadav, V., Kumar, S., & Singh, R. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused carbazolo and azacarbazolo fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Environmental Health and Safety. Retrieved from [Link]
-
LABORATORY SAFETY PROGRAM GUIDELINE. (2020). Texas A&M University-San Antonio. Retrieved from [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2018(45), 6296-6303. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Oregon State University Environmental Health & Safety. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G). (n.d.). ResearchGate. Retrieved from [Link]
-
The application of Pfitzinger reactions to the synthesis of quinoline derivatives: a novel route to 4-hydroxyquinolines. (n.d.). Journal of the Chemical Society (Resumed). Retrieved from [Link]
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- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
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Technical Support Center: Synthesis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of this complex heterocyclic compound. Quinolines are a critical scaffold in medicinal chemistry, and this specific derivative, with its unique substitution pattern, presents distinct synthetic hurdles that require careful consideration of reaction mechanisms and experimental conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of a polysubstituted quinoline like this typically follows one of two major strategies:
-
Pre-functionalized Ring Closure: This is the most common approach. It involves using precursors that already contain the required substituents. For this target molecule, a typical reaction would be the condensation and cyclization of a pre-functionalized aniline (e.g., an aminobenzophenone derivative) with a compound containing the cyclopropyl moiety.[3] This strategy offers better control over regioselectivity.
-
Post-cyclization Modification: This involves first synthesizing a simpler quinoline core and then introducing the substituents in subsequent steps. This is less common for this specific molecule due to the difficulty of selectively introducing the cyclopropyl and trifluoromethyl groups onto a pre-formed quinoline ring in the desired positions.
The choice of strategy depends on the availability of starting materials and the desired scale of the reaction. For this compound, pre-functionalization is generally preferred.
Q2: What are the most critical starting materials for this synthesis?
A2: A highly effective and documented approach involves the reaction between 4-Chloro-2-trifluoroacetylaniline and cyclopropyl acetylene .[1] The aniline derivative provides the benzene ring portion with the chloro- and trifluoromethyl- precursor groups correctly positioned, while the cyclopropyl acetylene provides the atoms necessary to form the pyridine ring portion with the C2-cyclopropyl group.
Q3: Why are reactions like the Friedländer or Gould-Jacobs synthesis often mentioned for quinolines, and are they suitable here?
A3: The Friedländer Annulation (condensation of a 2-aminoaryl aldehyde or ketone with a compound having an α-methylene group) and the Gould-Jacobs reaction (reaction of an aniline with an ethoxymethylenemalonate ester) are classic, powerful methods for building the quinoline scaffold.[2][4][5]
-
Friedländer Synthesis: A modified Friedländer-type approach is highly relevant. The reaction of 4-Chloro-2-trifluoroacetylaniline with a cyclopropyl ketone, for instance, falls under this category. Its main advantage is that it builds the quinoline ring in a single, convergent step. However, it can be sensitive to reaction conditions, and side reactions like ketone self-condensation can lower the yield.[6]
-
Gould-Jacobs Reaction: This method typically yields a 4-hydroxyquinoline, which would require an additional, often harsh, step to convert the hydroxyl group to the desired trifluoromethyl group.[5][7] Therefore, it is a less direct and less favorable route for this specific target molecule.
Q4: What are the primary safety concerns during this synthesis?
A4: Researchers must be aware of several potential hazards:
-
Exothermic Reactions: Classic quinoline syntheses like the Skraup reaction are notoriously exothermic and can become uncontrollable.[8][9][10] While modern methods are often milder, the potential for rapid heat release during cyclization exists, especially on a larger scale. Always ensure adequate cooling and controlled reagent addition.
-
Hazardous Reagents: Trifluoromethylating agents can be toxic or pyrophoric. Organometallic reagents, if used for introducing the cyclopropyl group, are often air- and moisture-sensitive. Always handle these reagents in a fume hood under an inert atmosphere.
-
High Temperatures: Some cyclization reactions require high temperatures, potentially above the boiling points of the solvents used, necessitating the use of sealed reaction vessels and creating high-pressure conditions.[7]
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Quinoline Product
Q: My reaction yield is consistently low, or I am only recovering starting materials. What are the likely causes and how can I fix it?
A: Low yield is the most common challenge and can stem from several factors. Systematically investigating the following points is crucial.
-
Possible Cause 1: Sub-optimal Reaction Temperature.
-
Explanation: The cyclization step to form the quinoline ring is often the rate-limiting step and typically requires significant thermal energy to overcome the activation barrier. If the temperature is too low, the reaction will be sluggish or stall completely. Conversely, excessively high temperatures can cause decomposition of starting materials or the final product.[4][11]
-
Suggested Solution:
-
Temperature Screening: Perform small-scale trial reactions at incrementally higher temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal point.
-
Microwave Synthesis: If available, use a microwave reactor. Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[6][7]
-
-
-
Possible Cause 2: Ineffective Catalyst or Catalyst Deactivation.
-
Explanation: Many modern quinoline syntheses rely on a catalyst (e.g., Lewis acids, solid acids) to facilitate the condensation and cyclization steps.[11] The catalyst may be inactive, used in insufficient quantity, or poisoned by impurities in the starting materials or solvent.
-
Suggested Solution:
-
Catalyst Screening: Test a range of catalysts. For Friedländer-type reactions, catalysts like iodine, FeCl₃, or zeolites have proven effective.[6][12]
-
Ensure Catalyst Quality: Use a fresh, anhydrous catalyst. If using a solid catalyst like a zeolite, ensure it has been properly activated (e.g., by heating under vacuum).
-
Check Solvent Purity: Use anhydrous, high-purity solvents, as water can deactivate many Lewis acid catalysts.
-
-
-
Possible Cause 3: Competing Side Reactions.
-
Explanation: The reaction conditions may favor undesired pathways. For example, in a Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol reaction), consuming it before it can react with the aniline derivative.[6] Harsh acidic conditions can also lead to polymerization and tar formation.[8]
-
Suggested Solution:
-
Modify Reagent Stoichiometry: Use a slight excess of the more stable reactant to drive the reaction towards the desired product.
-
Control Reaction Conditions: Add reagents slowly and maintain the optimal temperature to minimize side reactions. In Skraup-type syntheses, moderators like FeSO₄ can be added to control the exotherm.[8][10]
-
-
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Formation of Impurities and Difficult Purification
Q: My crude product is a complex mixture, and purification by column chromatography is difficult and results in product loss. How can I improve the purity of my crude product?
A: A complex crude mixture indicates significant side reactions or incomplete conversion. The key is to address the root cause in the reaction setup before tackling the purification.
-
Possible Cause 1: Tar Formation.
-
Explanation: This is common in acid-catalyzed reactions at high temperatures, where reactants or intermediates polymerize.[8]
-
Suggested Solution:
-
Reduce Temperature: Operate at the lowest effective temperature.
-
Work-up Procedure: After the reaction, pour the mixture onto crushed ice and then carefully neutralize it with a base (e.g., NaOH or NH₄OH solution). This can help precipitate the product while keeping tarry materials in solution.[8]
-
Steam Distillation: For classic Skraup reactions, steam distillation can be an effective, albeit cumbersome, method to separate the quinoline product from non-volatile tar.[10]
-
-
-
Possible Cause 2: Presence of Unreacted Starting Materials.
-
Explanation: If the reaction has not gone to completion, both starting materials will contaminate the product. Their similar polarities can make chromatographic separation challenging.
-
Suggested Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. Continue the reaction until it is fully consumed.[6]
-
Acid/Base Extraction: Utilize the basicity of the quinoline nitrogen. After the initial workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The quinoline product will move to the aqueous layer as a salt. The layers can be separated, and the aqueous layer can then be basified to precipitate the pure product, which is then extracted back into an organic solvent.
-
-
-
Possible Cause 3: Formation of Isomers.
-
Explanation: While less likely with carefully chosen starting materials for this specific target, using asymmetrically substituted anilines in a Gould-Jacobs reaction can lead to a mixture of regioisomers, which are often very difficult to separate.[4]
-
Suggested Solution: This must be addressed at the planning stage. The use of a precursor like 4-chloro-2-trifluoroacetylaniline fixes the regiochemistry, preventing the formation of isomers during the cyclization step.[1]
-
Experimental Protocols & Data
Protocol 1: Synthesis via Condensation of Cyclopropyl Acetylene
This protocol is adapted from a reported synthesis of the target molecule and represents a robust method.[1]
Caption: General workflow for the synthesis of the target compound.
-
Reaction Setup (Inert Atmosphere): To a dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene (25 mL), cyclopropyl acetylene (0.012 mol), anhydrous zinc(II) chloride (0.012 mol), and triethylamine (1.67 mL, 0.012 mol).
-
Intermediate Formation: Stir the mixture at 50°C for 2 hours under a nitrogen atmosphere. The formation of the zinc acetylide intermediate occurs during this step.
-
Condensation: Cool the reaction mixture to room temperature (25°C). Add 4-Chloro-2-trifluoroacetylaniline (0.01 mol) to the flask.
-
Cyclization: Stir the reaction mixture at 25°C for 4 hours, then increase the temperature to 50°C and stir for an additional 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the mixture into water (10 mL).
-
Extraction: Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
The following table summarizes typical conditions for quinoline synthesis, highlighting the trade-offs between different approaches.
| Synthesis Method | Typical Conditions | Catalyst | Advantages | Common Challenges |
| Friedländer Annulation | 80-150 °C, solvent or solvent-free | Acid (e.g., I₂, Hβ zeolite) or Base (e.g., KOH) | High convergence, good for 2,4-disubstitution | Ketone self-condensation, requires specific ketones[3][6][11] |
| Gould-Jacobs Reaction | High temp (>250 °C for cyclization) | None (thermal) | Widely applicable for 4-hydroxyquinolines | Harsh conditions, product decomposition, requires further functionalization[4][5][7] |
| Combes Synthesis | Reflux in strong acid (H₂SO₄) | Strong acid | Good for 2,4-disubstituted quinolines | Harsh conditions, potential for tarring[13][14] |
| Acetylene Condensation | 25-50 °C, Toluene | Zn(II) salt | Milder conditions, specific for this target | Requires synthesis of precursors, air-sensitive reagents[1] |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
-
Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E, E67, o564. [Link]
-
Wikipedia. Cyclopropanation. [Link]
-
New Journal of Chemistry. (2021). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. [Link]
- BenchChem. (2025). Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines.
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Austin Journal of Analytical and Pharmaceutical Chemistry. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. [Link]
-
Organic Syntheses. Quinoline. [Link]
-
ACS Publications. (1998). Stereoselective Cyclopropanation Reactions. [Link]
-
Sci-Hub. Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction. [Link]
-
ResearchGate. (2021). HFO‐1234yf as a CF3 Building Block: Synthesis of Trifluoromethyl Quinoline and Chromene Derivatives from Trifluoromethyl‐ynones. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
RSC Publishing. (2014). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]
-
Wiley Online Library. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]
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- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to enhancing the yield, purity, and scalability of quinoline and its derivatives. Quinoline scaffolds are foundational in medicinal and industrial chemistry, forming the core of everything from antimalarial drugs to organic light-emitting diodes.[1][2]
However, many classic synthetic routes are plagued by harsh conditions, low yields, and challenging purifications.[1][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific challenges you encounter in the lab. We will delve into the causality behind common issues and provide field-proven protocols to streamline your workflow.
General Troubleshooting Workflow
Before diving into specific named reactions, let's establish a logical workflow for diagnosing and resolving common issues like low yield and high impurity levels.
Caption: General troubleshooting decision tree for quinoline synthesis.
The Skraup Synthesis: Taming a Classic Reaction
The Skraup synthesis involves reacting an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.[4] While effective, it is notoriously violent and often produces significant amounts of tar.[3][5]
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is highly exothermic and difficult to control, resulting in a low yield of tarry product. How can I improve safety and yield?
A1: This is the most common challenge with the Skraup synthesis.[5] The uncontrolled exotherm is due to the rapid dehydration of glycerol to acrolein and subsequent vigorous condensation and oxidation steps.[4]
Causality & Solution: The key is to moderate the reaction rate.
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a well-established technique. It acts as an oxygen carrier, smoothing the redox process and extending the reaction over a longer period, which prevents the temperature from spiking.[5]
-
Controlled Reagent Addition: Instead of combining all reagents at once, consider the slow, portion-wise addition of sulfuric acid to the mixture of aniline, glycerol, and ferrous sulfate while monitoring the internal temperature.
-
Alternative Methods: Modern variations can significantly improve safety and yield. Microwave irradiation, for instance, provides efficient and controlled heating, reducing reaction times and byproduct formation.[1][3]
Q2: The yield of my Skraup synthesis is inconsistent, even when the exotherm is controlled. What other factors are critical?
A2: Beyond temperature control, reagent quality is paramount.
-
Glycerol Purity: The presence of water in the glycerol can significantly lower the yield.[5] Using anhydrous or "dynamite" grade glycerol (containing <0.5% water) is highly recommended over standard USP grade, which can contain up to 5% water.[5]
-
Oxidizing Agent: While nitrobenzene corresponding to the starting aniline is traditional, other oxidizing agents like arsenic acid or the iron salt of m-nitrobenzenesulfonic acid have been used to achieve better yields, particularly for quinoline homologs.[5] However, the toxicity of reagents like arsenic acid is a major drawback.[3]
Protocol: Modified Skraup Synthesis with Ferrous Sulfate Moderator
This protocol is adapted from established methods designed to improve safety and yield.[5]
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a long reflux condenser, add 86 g of anhydrous ferrous sulfate.
-
Reagent Addition: To the flask, add 244 g of aniline, followed by 288 g of anhydrous glycerol. Stir the mixture to ensure homogeneity. Crucially, add the ferrous sulfate before the acid to prevent a premature reaction.[5]
-
Acidification: Slowly and carefully, with vigorous stirring, add 100 g of concentrated sulfuric acid. The addition should be slow enough to keep the temperature manageable.
-
Heating: Heat the mixture gently. The reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous. Once the initial exotherm subsides, heat the mixture to reflux (around 130°C) and maintain for 3-5 hours.
-
Workup: Cool the mixture and dilute with water. Make the solution strongly alkaline with sodium hydroxide to liberate the quinoline from its salt.
-
Purification: Perform steam distillation to isolate the crude quinoline. The distillate can be further purified by extraction with an organic solvent, followed by drying and distillation.
The Doebner-von Miller Reaction: Managing Polymerization
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under strong acid catalysis.[6][7] This allows for a wider range of substituted quinolines. The primary drawback is the acid-catalyzed polymerization of the carbonyl starting material, leading to significant tar formation.[8][9]
Frequently Asked Questions (FAQs)
Q3: My Doebner-von Miller reaction produces an intractable tar with very low product yield. What is the cause and how can it be prevented?
A3: The root cause is the self-polymerization of your α,β-unsaturated carbonyl compound in the highly acidic reaction medium.[8]
Causality & Solution: To solve this, you must limit the concentration of the carbonyl compound in the reactive acidic phase.
-
Biphasic Solvent System: This is a highly effective strategy. By running the reaction in a two-phase system (e.g., aqueous HCl and toluene), the aniline resides primarily in the acidic aqueous phase while the carbonyl compound is sequestered in the organic phase. This controlled partitioning minimizes self-polymerization.[8]
-
Milder Catalysts: While strong Brønsted acids are traditional, exploring Lewis acids like tin tetrachloride (SnCl₄) or scandium(III) triflate can provide the necessary activation with a lower tendency to promote polymerization.[7][8]
-
Controlled Addition: Slowly adding the α,β-unsaturated carbonyl to the heated aniline-acid mixture ensures its concentration remains low at any given time, favoring the desired reaction over polymerization.
Q4: I'm observing side products other than polymers. What are they and how can I avoid them?
A4: A common side reaction involves the aniline itself acting as an oxidizing agent, leading to its reduction and the formation of secondary amine byproducts.[9] To prevent this, a dedicated oxidizing agent is often included. Another possibility is the formation of an imine from acetaldehyde (if used), which can be reduced as a side reaction.[10] Ensuring the reaction proceeds to completion to form the stable aromatic quinoline ring helps minimize these issues.
The Friedländer Synthesis: Optimizing for Yield and Purity
The Friedländer synthesis is a powerful method that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone) to form quinolines.[11][12] It can be catalyzed by either acid or base. While straightforward, it often suffers from low yields due to harsh conditions and competing side reactions.[11][13]
Caption: Simplified workflow of the Friedländer synthesis mechanism.
Frequently Asked Questions (FAQs)
Q5: My Friedländer synthesis yield is very low. What are the first parameters I should optimize?
A5: Low yields are a common complaint and often stem from three interconnected factors: harsh conditions, suboptimal catalysis, and side reactions.[13]
-
Reaction Conditions: Traditional high temperatures and strong acid/base catalysts can degrade starting materials and products.[11] Modern approaches often achieve higher yields under milder conditions.
-
Catalyst Choice: The catalyst is critical. Instead of stoichiometric strong acids (H₂SO₄) or bases (KOtBu), consider catalytic amounts of milder agents. Iodine, p-toluenesulfonic acid, and various Lewis acids have been shown to be highly effective, often under solvent-free or microwave conditions.[11][12]
-
Side Reactions: The most significant side reaction is the base-catalyzed self-condensation (aldol reaction) of the methylene ketone.[11] Using milder conditions or an acid catalyst can suppress this pathway.
Q6: When using an unsymmetrical ketone in my Friedländer synthesis, I get a mixture of regioisomers. How can I control the regioselectivity?
A6: This is a classic challenge. The reaction can proceed via condensation at either α-carbon of the unsymmetrical ketone. Causality & Solution: Selectivity is governed by the relative reactivity of the α-methylene and α-methyl groups. To control this:
-
Use a Pre-formed Enamine/Imine: Instead of reacting the o-aminoaryl ketone directly, you can pre-form an imine analogue. This can direct the subsequent cyclization.[11]
-
Directed Condensation: Introducing a phosphoryl group on one α-carbon of the ketone can direct the initial condensation, providing a reliable way to control regioselectivity.[11]
-
Catalyst/Solvent System: Certain amine catalysts or the use of ionic liquids have been reported to effectively solve the regioselectivity problem.[11]
Data Table: Modern Catalysts for Friedländer Synthesis
| Catalyst System | Typical Conditions | Advantages | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Solvent-free, microwave or conventional heating | High efficiency, rapid, environmentally friendly. | [11][12] |
| Molecular Iodine (I₂) | Solvent-free, heating | Highly efficient, simple, avoids harsh acids. | [11][12] |
| Neodymium(III) nitrate | Conventional heating | Efficient for functionalized quinolines. | [12] |
| Ionic Liquids (e.g., [bmim]HSO₄) | Substoichiometric, solvent-free | Green alternative, short reaction times, high yield. | [1] |
| Gold Catalysts | Mild temperatures | Allows reaction under much milder conditions. | [11] |
General Purification Strategies
Regardless of the synthetic route, the crude product often contains unreacted starting materials, catalysts, and various byproducts, including tars and polymers.
Q7: What is a robust, general procedure for purifying a crude quinoline product?
A7: A multi-step approach combining chemical and physical separation is usually most effective.
-
Initial Workup (Neutralization & Extraction): After the reaction is complete, quench it appropriately (e.g., by adding to ice water). Neutralize the acid catalyst with a base (e.g., NaOH, Na₂CO₃) until the solution is strongly alkaline (pH > 10). This deprotonates the quinoline salt, converting it to the free base, which is soluble in organic solvents. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Acid-Base Extraction (for basic quinolines): This is a powerful technique to separate the basic quinoline product from neutral or acidic impurities.
-
Dissolve the crude residue in an organic solvent.
-
Extract with dilute aqueous acid (e.g., 1-2 M HCl). The basic quinoline will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Make the aqueous layer strongly basic with NaOH to precipitate or liberate the quinoline free base.
-
Extract the quinoline back into an organic solvent, then dry and concentrate.
-
-
Chromatography/Recrystallization:
-
Column Chromatography: For high purity, silica gel column chromatography is standard. The choice of eluent (e.g., hexanes/ethyl acetate mixtures) depends on the polarity of the specific quinoline derivative.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final step for achieving high purity.
-
References
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- Química Organica.org. (n.d.). Friedlander quinoline synthesis.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- Slideshare. (n.d.). Doebner-Miller reaction and applications | PPTX.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Unknown. (n.d.). Combes Quinoline Synthesis.
- YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
- Wikipedia. (n.d.). Quinoline.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- Flychem Co., ltd. (2024, December 24). Common Quinoline Synthesis Reactions.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- BenchChem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Solutions
Welcome to the technical support center for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of solutions of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a quinoline derivative with potential applications in pharmaceutical research.[1] The stability of this compound in solution is critical for obtaining accurate and reproducible experimental outcomes. This guide will delve into the best practices for preparing, storing, and handling solutions of this compound, as well as provide protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: The solid compound should be stored at +4°C in a tightly sealed container, protected from light and moisture.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data is not extensively published, based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is crucial to determine the solubility for your specific application and to use high-purity, anhydrous solvents to minimize degradation.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Key considerations include using an appropriate solvent, ensuring the compound is fully dissolved, and storing the solution under the recommended conditions.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Based on the chemical structure, potential degradation pathways include:
-
Hydrolysis: The trifluoromethyl group and the quinoline ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.[3]
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation, potentially involving the cleavage of the carbon-chlorine bond.[4][5]
-
Oxidation: The quinoline ring can be susceptible to oxidation.
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and concentration of your solution over time. A general protocol for developing such a method is outlined in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the stock solution upon storage. | - The concentration of the compound exceeds its solubility at the storage temperature.- The solvent has evaporated over time, increasing the concentration.- The compound is degrading into less soluble products. | - Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution.- Ensure the storage container is tightly sealed to prevent solvent evaporation.- Analyze the solution by HPLC to check for degradation products. |
| Inconsistent results in bioassays using the compound. | - The compound has degraded in the stock solution or in the assay medium.- The stock solution was not properly mixed before use. | - Perform a stability check of your stock solution using HPLC.- Prepare fresh dilutions from the stock solution for each experiment.- Ensure the stock solution is completely thawed and vortexed before preparing dilutions. |
| Appearance of new peaks in the HPLC chromatogram of the solution. | - The compound is degrading.- The solvent or other components in the solution are degrading or reacting with the compound. | - Identify the degradation products if possible using techniques like LC-MS.- Conduct forced degradation studies (see "Experimental Protocols") to understand the degradation profile under different stress conditions.- Use high-purity, stabilized solvents. |
| Change in color of the solution over time. | - Degradation of the compound.- Oxidation. | - Store the solution protected from light and consider purging with an inert gas (e.g., argon or nitrogen) before sealing.- Analyze the solution by HPLC to assess purity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, ethanol, or methanol)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the vial containing the solid compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of the solid compound into the vial.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Sonication at room temperature may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound solutions.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Initial Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. A wavelength around the compound's λmax should be chosen.
-
Injection Volume: 10 µL
Method Development and Validation:
-
Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time, and good separation from any potential degradation products.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting the compound to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
-
Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Maximum Recommended Storage Duration (Untested) |
| DMSO | ≤ 10 mM | -20°C or -80°C | 1-3 months |
| Ethanol | ≤ 10 mM | -20°C or -80°C | 1 month |
| Methanol | ≤ 10 mM | -20°C or -80°C | 1 month |
Note: The recommended storage durations are estimates and should be confirmed by performing a stability study as described in Protocol 2.
Visualization
Experimental Workflow for Solution Preparation and Storage
Caption: Key factors influencing solution stability.
References
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. (2025). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). Synthical. [Link]
-
This compound. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. (n.d.). Chemical Communications. [Link]
-
Innate C–H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. [Link]
-
Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. (2023). Chemosphere. [Link]
-
Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. (2023). PubMed. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences. [Link]
-
Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. [Link]
-
Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. (2017). ResearchGate. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Photodegradation of quinoline in water. (1994). ResearchGate. [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI. [Link]
-
This compound. (2011). Sci-Hub. [Link]
-
Degradation pathway of quinoline in aerobic conditions. (2015). ResearchGate. [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)-quinoline [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low bioactivity in quinoline-based compounds
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of troubleshooting low bioactivity in quinoline-based compounds.
Welcome to the technical support center for researchers working with quinoline-based compounds. This guide is designed to help you troubleshoot and resolve common issues related to low or unexpected biological activity in your experiments. As Senior Application Scientists, we have compiled this resource based on established research and practical laboratory experience.
Troubleshooting Guide: Low Bioactivity in Quinoline Compounds
This section addresses specific problems you might be encountering and provides a structured approach to identifying the root cause and implementing effective solutions.
Question 1: My quinoline compound shows lower-than-expected potency in my cellular assay. What are the primary factors I should investigate?
Low potency in cellular assays is a frequent challenge. The observed bioactivity is a culmination of several factors, moving from the compound's intrinsic properties to its interaction with the complex cellular environment. A systematic investigation is key.
Initial Triage: Is the Compound Getting to the Target?
The first principle of troubleshooting is to rule out fundamental issues. A compound cannot act on its target if it doesn't reach it in a sufficient concentration.
Workflow for Diagnosing Low Potency
Caption: Barriers to intracellular compound activity.
Question 3: I suspect my quinoline compound is interfering with the assay technology itself. How can I confirm this?
Assay interference is a significant source of artifacts in drug discovery. Quinolines, due to their fluorescent properties and ability to aggregate, are known to cause interference.
Common Types of Assay Interference:
-
Fluorescence Interference: Many quinoline scaffolds are inherently fluorescent. If your assay readout is fluorescence-based (e.g., GFP reporter, fluorescent substrates), the compound's intrinsic fluorescence can mask the true signal.
-
Validation: Run the assay with your compound in the absence of the biological target. A significant signal indicates interference.
-
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive results.
-
Validation: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer. If the compound's activity is significantly reduced, aggregation is likely.
-
-
Redox Cycling: Some quinoline structures can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt cellular processes or interfere with assay reagents (e.g., luciferin-based assays).
-
Validation: Perform the assay in the presence of an antioxidant like N-acetylcysteine. A loss of activity suggests a redox-mediated mechanism.
-
Trustworthiness Check: A self-validating protocol for interference involves running multiple control experiments. The "compound alone" control is the most critical first step.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the quinoline compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate. This creates a concentration gradient.
-
Equilibration: Seal the plate and incubate at room temperature for 24 hours with gentle shaking to allow the solution to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: The highest concentration at which no precipitate is observed is the kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess a compound's ability to passively diffuse across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: A 96-well donor plate is filled with the quinoline compound dissolved in buffer at a known concentration (e.g., 100 µM).
-
Assay Assembly: The filter plate is placed on top of an acceptor plate containing fresh buffer. The donor plate is then placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.
Frequently Asked Questions (FAQs)
Q1: Can the position of substituents on the quinoline ring affect bioactivity?
A: Absolutely. The position and nature of substituents dramatically influence the electronic properties, steric profile, and metabolic stability of the molecule. For example, electron-withdrawing groups can alter the pKa of the quinoline nitrogen, affecting its charge state at physiological pH and, consequently, its permeability and target binding.
Q2: My compound is a known kinase inhibitor, but it's inactive against my target kinase. Why?
A: Kinase selectivity is complex. Even within the same family, the conformation of the ATP-binding pocket can vary significantly. Your compound may not fit the specific "DFG-in" or "DFG-out" conformation of your target kinase. Furthermore, cellular scaffolding proteins or regulatory subunits, absent in a biochemical assay, can allosterically modify the kinase's active site, preventing your compound from binding. A target engagement assay is recommended to confirm if the compound is binding to the kinase in the cellular context.
Q3: Are there any general strategies to improve the solubility of quinoline compounds?
A: Yes. Common medicinal chemistry strategies include:
-
Introduce ionizable groups: Adding a basic amine or an acidic carboxylic acid can form salts and improve aqueous solubility.
-
Reduce LogP: Replace bulky, lipophilic groups with smaller, more polar ones (e.g., replace a phenyl ring with a pyridine).
-
Disrupt planarity: Introducing sp3-hybridized linkers can break up the flat, crystalline structure of the molecule, which often improves solubility.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Kaliyappan, K., & Ramasamy, E. (2020). A review on recent developments of quinoline-based fluorescent chemosensors. Journal of the Indian Chemical Society, 97(10), 1607-1628. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. [Link]
side reactions and byproduct formation in the Skraup quinoline synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classical yet challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you mitigate side reactions, minimize byproduct formation, and optimize your quinoline synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Skraup synthesis, providing explanations for their causes and actionable steps for resolution.
Issue 1: The reaction is extremely vigorous and difficult to control, leading to a sudden and dangerous exotherm.
Cause: The Skraup synthesis is notoriously exothermic, primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent reactions.[1][2] This can lead to localized hotspots, promoting unwanted side reactions and creating a safety hazard.
Solution:
-
Use a Moderator: The most common and effective method to tame the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄·7H₂O) is widely used for this purpose.[1][3][4] It is believed to act as an oxygen carrier, allowing the final oxidation step to occur more smoothly over a longer period, thus preventing a rapid release of heat.[3][5] Boric acid can also be employed as a moderator.[1][4][5]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and incrementally with efficient cooling, preferably in an ice bath, to manage the initial exotherm.[1][2]
-
Ensure Efficient Stirring: Vigorous and efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots that can initiate runaway reactions.[1]
-
Gradual Heating: Apply heat gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed immediately.[4] The reaction should proceed under its own heat. If it becomes too vigorous, external cooling should be applied.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline, nitrobenzene (as both solvent and oxidizing agent), ferrous sulfate heptahydrate, and glycerol.[4]
-
Acid Addition: Cool the flask in an ice-water bath. With continuous and vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. Maintain a low temperature throughout the addition.[2]
-
Initiation: Gently heat the mixture to start the reaction. As soon as the mixture begins to boil, remove the heat source. The reaction's exotherm should be sufficient to maintain reflux.[4]
-
Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), gently heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.[4][6]
Issue 2: A large amount of black, intractable tar is formed, resulting in a low yield of the desired quinoline product.
Cause: Tar formation is a very common side reaction in the Skraup synthesis.[3][7] The primary culprit is the polymerization of acrolein, the highly reactive α,β-unsaturated aldehyde intermediate formed from the dehydration of glycerol under the harsh acidic and high-temperature conditions.[2][4]
Solution:
-
Strict Temperature Control: Avoid excessively high temperatures which accelerate polymerization.[1][2] Careful management of the initial exotherm is crucial.
-
Use of a Moderator: As mentioned previously, ferrous sulfate helps to control the reaction rate, which in turn reduces charring and tar formation.[1][3]
-
Purity of Glycerol: Use anhydrous or highly concentrated glycerol ("dynamite glycerin") to ensure efficient conversion to acrolein and minimize side reactions.[8][9]
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, it can contribute to the reaction's violence.[2] Milder oxidizing agents like arsenic acid (use with extreme caution due to toxicity), or iodine generated in situ from potassium iodide and sulfuric acid, can lead to a less vigorous reaction and potentially less tar formation.[2][10] Some modern modifications may not require an external oxidizing agent at all.[7]
-
Purification from Tar: Isolating the quinoline product from the tarry mixture is a key challenge. Steam distillation is a common and effective method.[1] The crude, tarry reaction mixture is diluted with water and steam is passed through it. The quinoline, being steam-volatile, co-distills with the water, leaving the non-volatile tar behind.[6]
Workflow for Tar Mitigation and Product Isolation
Caption: Troubleshooting workflow for managing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Skraup synthesis?
A1: The Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[11][12][13]
-
Michael Addition: The aromatic amine (e.g., aniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.[11][13]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic addition, leading to ring closure.[13]
-
Dehydration: A molecule of water is eliminated to form a 1,2-dihydroquinoline intermediate.[11]
-
Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[11][13]
Caption: Simplified mechanism of the Skraup quinoline synthesis.
Q2: Can I use substituted anilines in the Skraup synthesis?
A2: Yes, the Skraup synthesis is versatile and can be used with substituted anilines to produce a wide range of quinoline derivatives. However, the nature of the substituent can significantly impact the reaction. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult and reducing the overall yield. For instance, synthesizing 8-nitroquinoline from o-nitroaniline can be challenging due to the deactivating effect of the nitro group.[14]
Q3: What are the primary byproducts other than tar?
A3: Besides the polymeric tar, other byproducts can form depending on the reaction conditions and the specific substrates used. If nitrobenzene is used as the oxidizing agent, it is reduced. The reduction product is typically aniline, which can then re-enter the reaction cycle.[15] However, other reduction products like azobenzene may also be formed. Additionally, with substituted anilines, the formation of regioisomers is possible, although the Skraup synthesis generally provides good regioselectivity.
Q4: Are there greener or safer alternatives to the classical Skraup synthesis?
A4: Yes, the hazardous and often low-yielding nature of the traditional Skraup reaction has prompted the development of modified procedures.[7][8] These include:
-
Microwave-assisted synthesis: Microwave heating can significantly reduce reaction times and improve yields.[7]
-
Use of ionic liquids: Replacing concentrated sulfuric acid with certain ionic liquids can lead to improved reaction outcomes and easier product isolation.[7]
-
Catalytic approaches: Researchers have explored various solid acid catalysts and alternative, less hazardous oxidizing systems to improve the environmental footprint of the synthesis.[16]
Q5: How do I properly purify the crude quinoline product after the work-up?
A5: After the initial steam distillation, the distillate will contain an oil layer (the crude quinoline) and an aqueous layer.
-
Solvent Extraction: Extract the entire distillate with a suitable organic solvent, such as diethyl ether or chloroform, to recover the quinoline.[4]
-
Acid-Base Extraction: For higher purity, the crude quinoline can be dissolved in a dilute acid solution (e.g., HCl) to form the water-soluble quinolinium salt. This aqueous solution is then washed with an organic solvent to remove any non-basic impurities.
-
Regeneration and Final Purification: The acidic aqueous layer is then made basic (e.g., with NaOH or ammonia) to regenerate the free quinoline base, which will separate out.[4] This can be extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated. The final product is often purified by vacuum distillation.
Quantitative Data Summary: Reaction Moderators and Oxidizing Agents
| Parameter | Traditional Method | Moderated Method | Alternative Oxidant |
| Moderator | None | Ferrous Sulfate (FeSO₄)[10] | Boric Acid[4] |
| Oxidizing Agent | Nitrobenzene[10] | Nitrobenzene | Arsenic Acid[10], Iodine[2] |
| Reaction Vigor | Very High / Violent[2][10] | Moderate / Controlled[1][3] | Less Violent[2][10] |
| Tar Formation | High[3][7] | Reduced[1][3] | Potentially Reduced |
| Safety Concerns | Runaway exotherm[2] | Improved safety | High toxicity (Arsenic) |
References
- Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem.
- Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org.
- Troubleshooting low yield in Skraup synthesis of quinoline precursors. (n.d.). BenchChem.
- Skraup reaction. (n.d.). Wikipedia.
- Avoiding polymerization in Skraup synthesis of quinolines. (n.d.). BenchChem.
- Identification of common byproducts in quinoline synthesis. (n.d.). BenchChem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). MDPI.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Making quinoline - the Skraup synthesis. (2024). YouTube.
- Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com.
- Skraup Reaction Synthesis of Quinoline - tips/pointers. (2017). Reddit.
- Skraup Reaction. (n.d.). NROChemistry.
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- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Photostability of Trifluoromethylated Quinoline Compounds
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated quinoline compounds. This guide is designed to provide in-depth, practical solutions to the photostability challenges frequently encountered with this important class of molecules. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and lipophilicity. However, its strong electron-withdrawing nature can significantly influence the electronic properties of the quinoline ring system, leading to unique and sometimes unpredictable photochemical behaviors.
This document moves beyond generic protocols to offer a nuanced, question-and-answer-based approach to troubleshooting. We will explore the underlying mechanisms of photodegradation, provide robust experimental designs grounded in regulatory expectations, and detail validated strategies for mitigating photolability. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve photostability issues, ensuring the integrity and viability of your drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Problem
Question 1: Why are trifluoromethylated quinolines often susceptible to photodegradation?
The quinoline scaffold itself possesses a rich electronic structure that can absorb UV radiation, promoting it to an excited state. From this excited state, a cascade of photochemical reactions can occur. The introduction of a trifluoromethyl group can exacerbate this in several ways:
-
Altered Electron Distribution: The potent electron-withdrawing properties of the -CF3 group can modify the electron density across the quinoline ring system. This can shift the molecule's absorption spectrum, potentially increasing its overlap with the UV and visible light spectra encountered during manufacturing and storage.
-
Radical Generation: The quinoline ring can be involved in photochemical processes that generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[1] These highly reactive species can then attack the drug molecule itself or surrounding excipients.
-
Direct Photolysis: While less common, high-energy light can be sufficient to induce the cleavage of bonds within the molecule, leading to a variety of degradation products. The C-CF3 bond is generally strong, but photochemical activation can provide pathways for its cleavage or for reactions at other sites on the molecule.
Question 2: What are the typical degradation pathways observed for quinoline compounds?
Research into the photodegradation of the core quinoline structure has identified several common pathways. While the specific products will depend on the full molecular structure and the experimental conditions, key mechanisms include:
-
Oxidation of the Pyridine Ring: The nitrogen-containing pyridine part of the quinoline is often a primary site of attack. Superoxide radicals can attack this ring, leading to the formation of intermediates such as 2-quinolinone and 4-quinolinone.[2][3]
-
Hydroxylation of the Benzene Ring: Hydroxyl radicals, another type of ROS, can attack the benzene portion of the quinoline, resulting in hydroxylated derivatives like 5-hydroxyquinoline.[2]
-
Ring Opening: More extensive degradation can lead to the opening of either the pyridine or benzene ring, resulting in a complex mixture of smaller, often more polar, degradation products.[4]
The presence of a trifluoromethyl group can influence the preferred sites of attack by altering the electron density at different positions on the rings.
Section 2: Designing a Robust Photostability Study
Question 3: I need to assess the photostability of my new trifluoromethylated quinoline compound. Where do I start?
A systematic approach is crucial and should be guided by the International Council for Harmonisation (ICH) Q1B guideline.[5] This guideline provides a harmonized approach to photostability testing for new drug substances and products.[6][7] Your study should be structured in two main parts: forced degradation and confirmatory testing.[6]
Workflow for a Comprehensive Photostability Assessment
Caption: A two-phase workflow for photostability assessment.
Question 4: What are the specific ICH Q1B conditions for confirmatory photostability testing?
The ICH Q1B guideline stipulates a minimum light exposure to ensure that a compound's photosensitivity is adequately challenged.[8]
| Parameter | ICH Q1B Minimum Requirement | Typical Light Source Options |
| Overall Illumination (Visible) | Not less than 1.2 million lux hours | Option 1: Xenon lamp filtered to simulate D65/ID65 emission standards. Option 2: A combination of cool white fluorescent and near-UV lamps.[7] |
| Near Ultraviolet (UVA) Energy | Not less than 200 watt hours per square meter | Option 1: Xenon lamp. Option 2: A near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[6][7] |
Key Experimental Considerations:
-
Controls: Always include a "dark" control sample, protected from light, to differentiate between photodegradation and thermal degradation.[9]
-
Sample Presentation: For solid drug substances, spread a thin layer of the material in a suitable container (e.g., glass or quartz dish) to ensure uniform exposure.[10]
-
Packaging: Test the drug product both outside of and within its intended packaging to determine the protective effect of the packaging.[7]
Section 3: Analytical Troubleshooting
Question 5: My HPLC chromatogram shows several new peaks after light exposure. How can I identify these photodegradants?
The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) is the definitive tool for this task.[4]
Protocol for Photodegradant Identification
-
Initial HPLC-UV Analysis: Run your forced degradation samples on your stability-indicating HPLC-UV method. Note the retention times and relative peak areas of the new impurities.
-
LC-MS Analysis: Inject the same sample into an LC-MS system. A high-resolution mass spectrometer (like a TOF or Orbitrap) is ideal for obtaining accurate mass measurements of the parent ions of the new peaks.[11]
-
Propose Elemental Compositions: Use the accurate mass data to propose possible elemental formulas for each degradant.
-
MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on each degradant's parent ion. The fragmentation pattern provides structural clues.[12]
-
Compare to Parent Drug: Compare the fragmentation pattern of each degradant to that of the parent drug. Common fragmentation pathways can help you deduce how the structure has been modified (e.g., addition of an oxygen atom, loss of a side chain).[13]
Logical Flow for Degradant Characterization
Caption: Workflow for identifying photodegradation products.
Question 6: The mass balance in my photostability study is low. What are the potential causes?
A low mass balance (i.e., the sum of the parent compound and all detected degradants is significantly less than 100% of the initial parent compound) suggests that some material is "lost." Common causes in photostability studies include:
-
Formation of Non-UV Active Degradants: Some degradation pathways may break the chromophore of the quinoline ring, resulting in products that are not detected by a standard UV detector.
-
Formation of Volatile Degradants: Small, volatile fragments may be produced that evaporate under experimental conditions.
-
Precipitation of Degradants: Highly insoluble degradation products may precipitate out of solution and not be properly sampled or injected onto the HPLC.
-
Adsorption to Container: The parent compound or its degradants may adsorb to the surface of the sample container. Using silanized glass vials can sometimes mitigate this.
-
Inadequate Chromatographic Method: Highly polar or non-polar degradants may be eluting in the solvent front or be irreversibly retained on the analytical column. A gradient method with a wide polarity range is essential.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector to look for non-UV active compounds.
-
Headspace GC-MS: If volatile products are suspected, analyze the headspace of a degraded sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Method Re-evaluation: Re-evaluate your HPLC method. Try different mobile phase compositions and gradients to ensure all potential products are being eluted from the column.
Section 4: Mitigation Strategies
Question 7: My trifluoromethylated quinoline is confirmed to be photolabile. What formulation strategies can I use to protect it?
If the drug substance itself is inherently photolabile, formulation and packaging become your primary tools for stabilization.[14]
| Strategy | Mechanism of Action | Examples & Considerations |
| UV Absorbers & Pigments | These excipients competitively absorb the incident light, acting as a sacrificial shield for the active pharmaceutical ingredient (API). | Examples: Titanium dioxide (TiO2), zinc oxide (ZnO), avobenzone.[15] Considerations: Must be non-reactive with the API and suitable for the intended dosage form and route of administration. |
| Antioxidants | If degradation proceeds via an oxidative pathway (common for quinolines), antioxidants can scavenge the reactive oxygen species or free radicals that initiate the degradation.[1] | Examples: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, tocopherol. Considerations: The choice of antioxidant depends on the solvent system (oil vs. aqueous) and potential incompatibilities. |
| pH and Buffer Selection | The rate of photodegradation can be highly pH-dependent, especially for ionizable molecules like quinolines. | Action: Conduct forced degradation studies across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability. Select a buffer system that maintains this optimal pH. |
| Novel Drug Delivery Systems | Encapsulating the drug can provide a physical barrier to light. | Examples: Inclusion in cyclodextrin complexes, formulation into liposomes or solid lipid nanoparticles.[15] Considerations: These are more complex formulations that require significant development and characterization. |
Question 8: How critical is packaging in mitigating photodegradation?
Packaging is one of the most effective and straightforward solutions for protecting a photosensitive drug product.[9]
-
Primary Packaging:
-
Amber Glass/Plastic: Provides excellent protection against UV and shorter-wavelength visible light.
-
Opaque Containers: Blister packs with aluminum foil backing or opaque plastic bottles offer a near-complete light barrier.
-
-
Secondary Packaging:
-
Cardboard Cartons: Even a simple outer carton provides significant light protection and should be considered an integral part of the product's stability strategy.[16]
-
The selection of protective packaging should be based on knowledge of the wavelengths causing the instability.[9]
References
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Spangenberg, B., & Beck, W. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
- Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Scite. (n.d.). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55.
- Singh, S., & Murthy, R. S. R. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(8), 2891-2900.
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. Journal of Hazardous Materials, 237, 247-255.
- Ovid. (n.d.). Photostabilization strategies of photosensitive... : International Journal of Pharmaceutics.
- SciSpace. (n.d.). Improvement of Photostability in Formulation: A Review.
- Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Beilstein Journals. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- ResearchGate. (2019). Improvement of Photostability in Formulation: A Review.
- MDPI. (n.d.). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment.
- Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate.
- NIH. (n.d.). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways.
- Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
- Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, M. A. P., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate.
- ResearchGate. (2014). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques.
- ResearchGate. (2019). Development and validation of a UHPLC-MS/MS method for the identification of irinotecan photodegradation products in water samples.
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Validation & Comparative
Comparative Analysis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline with other Antibacterial Agents: A Guide for Researchers
Introduction: The Quest for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinoline scaffolds have historically been a fertile ground for the development of effective antibacterial drugs, most notably the fluoroquinolone class.[1] This guide provides a comprehensive comparative analysis of a novel quinoline derivative, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , against established antibacterial agents.
While direct experimental data on the antibacterial profile of this compound is not yet publicly available, its structural features—a quinoline core, a C-2 cyclopropyl group, a C-6 chloro substituent, and a C-4 trifluoromethyl group—are present in various quinoline derivatives with demonstrated antibacterial efficacy.[2] This guide will, therefore, present a hypothetical yet scientifically grounded profile of the target compound, drawing inferences from structure-activity relationship (SAR) studies of analogous molecules. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a valuable resource to guide future in vitro and in vivo evaluations of this promising compound.
For the purpose of this guide, we will compare the inferred properties of this compound with two widely used fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin , as well as with other relevant quinoline derivatives reported in recent literature.
Inferred Mechanism of Action: Targeting Bacterial DNA Replication
Based on the quinoline scaffold, it is highly probable that this compound, like other fluoroquinolones, functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication.
-
Topoisomerase IV: Responsible for the separation of interlinked daughter DNA strands following replication.
By forming a stable complex with the enzyme and DNA, the quinoline agent would trap the topoisomerase in the process of cleaving the DNA, leading to double-strand breaks and ultimately, bacterial cell death. The C-2 cyclopropyl and C-4 trifluoromethyl groups are expected to enhance the binding affinity to these enzymes and potentially circumvent some common resistance mechanisms.
Caption: Inferred mechanism of action for this compound.
Comparative Analysis of Antibacterial Spectrum and Potency
The antibacterial efficacy of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Based on SAR studies of similar quinoline derivatives, we can infer a potential antibacterial spectrum for this compound.[2][4] The presence of a C-6 chloro group and a C-2 cyclopropyl substituent often correlates with potent activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Activity against Gram-negative bacteria, such as Escherichia coli, is also anticipated.[7]
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Antibacterial Agent | Staphylococcus aureus (MRSA) | Escherichia coli |
| This compound (Inferred) | 0.5 - 4 | 1 - 8 |
| Ciprofloxacin | 0.5 - 128 | 0.004 - 2 |
| Levofloxacin | 0.12 - 64 | 0.015 - 16 |
| Quinoline Derivative 1 (6c)[8] | 0.75 | - |
| Quinoline Derivative 2 (24)[7] | 3.125 | 3.125 |
Note: The MIC values for this compound are hypothetical and based on the activities of structurally related compounds. Values for Ciprofloxacin and Levofloxacin represent a general range observed in literature. Quinoline Derivative 1 (6c) is a quinoline-2-one derivative with a C-6 chloro group. Quinoline Derivative 2 (24) is another quinoline derivative with broad-spectrum activity.
Experimental Protocols for Antibacterial Efficacy Testing
To empirically determine the antibacterial profile of this compound, the following standard assays are recommended.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Caption: Workflow for MIC and MBC determination.
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
MBC Determination: Take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto a fresh Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a specific bacterium.
Step-by-Step Protocol:
-
Preparation: Prepare flasks containing MHB with the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquots and plate them onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.
Safety and Cytotoxicity Profile
An essential aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. Quinoline derivatives have shown a range of cytotoxic effects, and it is crucial to determine the therapeutic index of this compound.[9]
Table 2: Comparative Cytotoxicity (IC₅₀ in µM on a standard mammalian cell line, e.g., HEK293)
| Compound | Inferred/Reported IC₅₀ (µM) |
| This compound (Inferred) | > 25 |
| Ciprofloxacin | > 100 |
| Levofloxacin | > 100 |
| Quinoline Derivative (Compound 6c)[8] | > 50 (non-toxic) |
Note: The IC₅₀ value for this compound is a hypothetical estimation based on related compounds. A higher IC₅₀ value indicates lower cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Discussion and Future Directions
The structural features of This compound suggest it holds significant potential as a novel antibacterial agent. The inferred mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is a well-validated strategy for antibacterial therapy. The anticipated antibacterial spectrum, particularly against Gram-positive pathogens like MRSA, warrants further investigation.
The comparative analysis with established fluoroquinolones like ciprofloxacin and levofloxacin, as well as with other recently reported quinoline derivatives, provides a framework for positioning this novel compound. Should experimental data align with the inferred profile, this compound could offer a valuable addition to the arsenal against drug-resistant bacteria.
It is imperative that the next steps for this compound involve its synthesis and rigorous in vitro evaluation using the standardized protocols outlined in this guide. Determining its precise MIC and MBC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains, will be crucial. Furthermore, time-kill kinetics studies will elucidate its bactericidal or bacteriostatic nature, and comprehensive cytotoxicity assays will establish its safety profile.
The journey from a promising chemical structure to a clinically effective drug is long and challenging. However, the systematic and comparative approach detailed in this guide provides a solid foundation for the continued exploration of this compound as a potential next-generation antibacterial agent.
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- Yadav, P., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13035-13047.
- Teng, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 3(7), 7853-7861.
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- Pereira, R., et al. (2022). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. International Journal of Molecular Sciences, 23(23), 14789.
- Zeiler, H. J., and Grohe, K. (1986). In vitro activity of the new quinoline derivative ciprofloxacin alone and in combination against various Mycobacterium-, Salmonella- and Escherichia coli strains. Arzneimittel-Forschung, 36(6), 904-912.
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Validating the In Vivo Efficacy of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: A Comparative Guide for Preclinical Research
For researchers and drug development professionals, the journey from a promising chemical entity to a validated clinical candidate is both complex and challenging. This guide provides an in-depth framework for validating the in vivo efficacy of the novel compound 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline . While specific in vivo data for this exact molecule is not yet prevalent in published literature, its structural features—namely the quinoline core substituted with a 6-chloro group—place it within a well-studied class of compounds with significant therapeutic potential, primarily in oncology and infectious diseases like malaria.[1][2]
This document will therefore serve as a predictive and methodological guide. We will extrapolate from robust data on structurally related quinoline derivatives to propose likely therapeutic applications, establish rigorous protocols for in vivo validation, and define clear benchmarks for efficacy by comparing it with established alternative agents.
Mechanistic Context and Predicted Therapeutic Applications
The quinoline scaffold is a privileged structure in medicinal chemistry.[2] Its derivatives are known to exert biological effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and interference with critical metabolic pathways in pathogens.[3]
-
Antimalarial Potential : The 6-chloro substitution is a key feature in several potent antimalarial quinolines. These compounds often function by inhibiting the Plasmodium cytochrome bc₁ complex, a critical component of the parasite's electron transport chain, or by disrupting heme detoxification in the parasite's food vacuole, similar to chloroquine.[1][3] Given this precedent, this compound is a strong candidate for investigation as a next-generation antimalarial agent, potentially active against drug-resistant strains.
-
Anticancer Potential : Quinoline derivatives are also prominent in oncology.[2] They can function as topoisomerase inhibitors or as modulators of key signaling pathways involved in cell proliferation and angiogenesis, such as VEGFR and EGFR.[4] The trifluoromethyl group on the 4-position can enhance metabolic stability and cell permeability, making it a candidate for evaluation in various cancer models.
Comparative Landscape: Setting the Efficacy Bar
To validate the efficacy of a new chemical entity, its performance must be measured against current standards of care or well-characterized tool compounds.
| Therapeutic Area | Standard Comparators / Alternatives | Key Efficacy Metrics |
| Antimalarial | Chloroquine, Artemisinin Combination Therapies (ACTs), Atovaquone, Mefloquine | Parasitemia reduction (%), Mean survival time, Liver stage inhibition, Transmission-blocking potential |
| Anticancer | Doxorubicin (DNA Intercalator), Paclitaxel (Microtubule Stabilizer), Lenvatinib (Multi-kinase Inhibitor) | Tumor growth inhibition (TGI), Tumor regression, Increased survival, Biomarker modulation (e.g., Ki-67) |
Experimental Workflow for In Vivo Validation
The following section details a recommended experimental workflow for comprehensively evaluating the in vivo efficacy of this compound. This workflow is designed to be self-validating, with integrated checkpoints for toxicity and pharmacokinetic analysis.
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Navigating the Structure-Activity Landscape of Quinolines: A Comparative Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinoline derivatives, with a specific focus on the potential contributions of chloro, cyclopropyl, and trifluoromethyl substituents, as seen in the 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline scaffold.
While specific, direct comparative studies on the structure-activity relationship of this compound derivatives are not extensively available in the public domain, this guide will synthesize established SAR principles from closely related quinoline analogs to provide a predictive framework for researchers. We will explore the influence of substituents at key positions on the quinoline core and discuss the experimental methodologies crucial for their evaluation.
Dissecting the Quinoline Core: A Positional Analysis of Substituent Effects
The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. The following sections break down the key positions of the quinoline ring and the general impact of various functional groups on their pharmacological properties.
The Significance of C2 and C4 Positions
Substitutions at the C2 and C4 positions of the quinoline ring have been a major focus of medicinal chemistry efforts.
-
C2 Position: The introduction of various groups at this position can significantly modulate activity. For instance, in the context of anticancer agents, 2-arylquinolines have shown promising cytotoxicity against various cancer cell lines.[3] The nature of the aryl substituent, including its electronic properties and steric bulk, plays a critical role in determining potency. The presence of a cyclopropyl group at the C2 position, as in our topic molecule, is a known feature in some biologically active compounds, including certain antibacterial agents.[4]
-
C4 Position: The C4 position is another critical site for modification. The introduction of a trifluoromethyl (CF3) group , a strong electron-withdrawing group, can enhance metabolic stability and cell permeability of drug candidates. In some series of 2-aryl quinolines, a p-trifluoromethyl derivative was found to be more active than the parent compound.[5]
The Role of the Benzenoid Ring (C5-C8 Positions)
Modifications on the benzene portion of the quinoline scaffold also profoundly influence the biological activity.
-
C6 Position: Halogenation at the C6 position, particularly with chlorine, is a common strategy in the design of quinoline-based drugs. The 6-chloro substituent can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and target engagement. Several studies on different classes of quinoline derivatives have highlighted the positive contribution of a 6-chloro group to their anticancer and antimicrobial activities.
-
C7 Position: The C7 position is often modified to introduce groups that can improve pharmacokinetic properties or introduce new binding interactions. For example, the introduction of bulky alkoxy substituents at this position has been shown to be beneficial for the antiproliferative activity of certain quinoline derivatives.[6]
Comparative Analysis: Predicting the Activity Profile of this compound Derivatives
Based on the general SAR principles discussed, we can hypothesize the potential contributions of each substituent in the this compound scaffold.
| Substituent | Position | Potential Contribution to Biological Activity | Supporting Rationale |
| Cyclopropyl | C2 | May contribute to target binding and influence conformation. Known to be present in some antibacterial agents.[4] | The rigid, three-dimensional nature of the cyclopropyl group can provide unique steric interactions with target proteins. |
| Trifluoromethyl (CF3) | C4 | Can enhance metabolic stability, lipophilicity, and binding affinity. Strong electron-withdrawing nature can modulate the electronic properties of the quinoline ring. | The CF3 group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its inclusion often leads to improved pharmacokinetic profiles.[5] |
| Chloro | C6 | Increases lipophilicity, potentially enhancing cell membrane permeability. Can participate in halogen bonding with target proteins. | Halogenation is a common strategy to improve the potency of bioactive molecules. |
Logical Relationship of Substituents and Potential Activity
Caption: General workflow for the synthesis and characterization of the target quinoline derivative.
In Vitro Anticancer Activity Assays
A standard method to evaluate the anticancer potential of new compounds is the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MCF-7, human lung adenocarcinoma cell line A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antibacterial Activity Assays
The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay Protocol:
-
Compound Preparation: Prepare serial dilutions of the quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
While the quinoline scaffold is a well-established pharmacophore, the specific structure-activity landscape of this compound derivatives remains an area ripe for exploration. The synthesis and systematic biological evaluation of a library of analogs, with modifications at the C2, C4, and C6 positions, would provide invaluable data to construct a detailed SAR model. Such studies would not only elucidate the key structural features required for a particular biological activity but also guide the rational design of more potent and selective therapeutic agents. The combination of synthetic chemistry, in vitro screening, and computational modeling will be instrumental in unlocking the full therapeutic potential of this promising class of quinoline derivatives.
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- Li, Y., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 246, 114972.
- Wozniak, D., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8847.
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- Jampilek, J., et al. (2015). Investigating biological activity spectrum for novel quinoline analogues. Molecules, 20(8), 14867-14890.
- Sharma, V., et al. (2021). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Current Drug Discovery Technologies, 18(4), 509-524.
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comparing the biological activity of trifluoromethylquinolines and their non-fluorinated analogs
A Comparative Guide to the Biological Activity of Trifluoromethylquinolines and Their Non-Fluorinated Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its versatile and accessible chemical nature has made it a focal point for derivatization in the quest for more potent and selective therapeutic agents.[2] A key strategy in this endeavor has been the incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group. This guide provides an in-depth comparison of the biological activities of trifluoromethylquinolines and their non-fluorinated counterparts, offering experimental insights for researchers, scientists, and drug development professionals.
The introduction of a trifluoromethyl group is a profound modification, not merely a substitution. The unique physicochemical properties of the CF3 group—high electronegativity, steric bulk, and lipophilicity—can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] This guide will explore the causal effects of this substitution on anticancer, antimicrobial, and enzyme-inhibiting activities, supported by quantitative data and detailed experimental protocols.
The Physicochemical Rationale: Why Trifluoromethylation Matters
The decision to incorporate a CF3 group is driven by its predictable influence on key molecular properties that govern drug efficacy and behavior.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This increased stability can enhance the compound's bioavailability and prolong its half-life.[3]
-
Lipophilicity: The CF3 group is one of the most lipophilic substituents used in drug design.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.[5]
-
Binding Interactions: The strong electron-withdrawing nature of the CF3 group can alter the electron distribution of the entire quinoline ring system. This can influence hydrogen bonding capabilities and create favorable dipole-dipole or halogen-bonding interactions within the target protein's active site, often leading to enhanced binding affinity and potency.[3]
Comparative Analysis of Biological Activity
The true impact of trifluoromethylation is best observed through direct comparison of biological activities. While head-to-head studies are not always available, a comparative analysis of representative compounds from the literature reveals clear trends and important distinctions.
Anticancer Activity: A Boost in Potency
The quinoline scaffold is present in numerous anticancer agents that target critical signaling pathways involved in cell proliferation and survival.[2][6] Trifluoromethylation has been shown to significantly enhance the cytotoxic activity of these compounds.
For instance, certain trifluoromethylquinoline derivatives have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[7] One notable urea derivative, compound 15 , exhibited higher activity than the standard chemotherapeutic drug doxorubicin in some cancer cell lines.[7] Similarly, quinoline-derived trifluoromethyl alcohols have been identified as powerful growth inhibitors, with some compounds showing more potent anticancer activity than cisplatin.[8]
In contrast, non-fluorinated quinoline derivatives also exhibit significant anticancer properties, often through similar mechanisms like kinase inhibition.[9][10] However, the IC50 values reported for many non-fluorinated analogs, while still potent, are often in the higher nanomolar or low micromolar range, whereas their trifluoromethylated counterparts frequently push into the low nanomolar range.
Table 1: Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action / Target | Reference |
| Trifluoromethylquinoline | Urea Derivative (Compound 15) | MCF-7 (Breast) | 0.09 | PI3K Inhibition | [7] |
| Trifluoromethylquinoline | Trifluoromethyl Alcohol (Compound 2) | A-549 (Lung) | 14.14 | Not Specified | [8] |
| Non-Fluorinated Quinoline | 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | 13.10 | Multi-target | [11] |
| Non-Fluorinated Quinoline | Quinoline-4-carboxylic acid | MCF-7 (Breast) | >50 (82.9% growth reduction) | Not Specified | [9] |
| Reference Drug | Doxorubicin | MCF-7 (Breast) | 0.48 | DNA Intercalation | [7] |
| Reference Drug | Cisplatin | A-549 (Lung) | 20.21 | DNA Alkylation | [8] |
This table presents a selection of data from different studies to illustrate general trends and is not a direct head-to-head comparison from a single study.
The data suggests that the CF3 group often provides a significant boost in potency, likely due to enhanced binding affinity with target kinases and improved cellular uptake.
Caption: Inhibition of the PI3K pathway by trifluoromethylquinolines.
Antimicrobial Activity: A Tale of Two Strategies
In the realm of antimicrobial agents, the story is more nuanced. The fluoroquinolones (which include trifluoromethylated compounds) are a well-established class of antibiotics.
The trifluorinated quinolone CS-940, for example, demonstrates greater activity against certain bacterial species, including Acinetobacter spp. and Staphylococcus aureus, compared to non-fluorinated (or mono-fluorinated) quinolones like ciprofloxacin and ofloxacin.[12] This suggests that for specific pathogens, the trifluoromethyl group can enhance antibacterial potency.
However, a compelling counter-narrative exists. Research into non-fluorinated quinolones (NFQs) has revealed that removing the fluorine at the R6 position can lead to compounds that retain potent activity against multi-drug resistant Gram-positive pathogens, such as MRSA.[13] Crucially, these NFQs were also found to have lower acute toxicity and clastogenicity (the ability to damage chromosomes) compared to their fluorinated counterparts.[13] This highlights a critical trade-off: while trifluoromethylation may increase potency, it may also increase toxicity, making non-fluorinated analogs a potentially safer therapeutic option.
Table 2: Comparative Antimicrobial Activity (MIC90, µg/mL)
| Compound | S. aureus (Oxacillin-susceptible) | Acinetobacter spp. | S. maltophilia | Reference |
| CS-940 (Trifluorinated) | 0.06 | 0.03 | 2 | [12] |
| Ciprofloxacin | 0.5 | 0.5 | 4 | [12] |
| Ofloxacin | 0.5 | 2 | 8 | [12] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Enzyme Inhibition: Sharpening the Focus
Quinolines exert many of their biological effects by inhibiting enzymes. In bacteria, they famously target DNA gyrase and topoisomerase IV, preventing DNA replication.[13] In cancer, they often target protein kinases like EGFR, VEGFR, and PI3K.[2]
The trifluoromethyl group can act as a potent pharmacophore for enzyme inhibition. Its strong electron-withdrawing properties can increase the acidity of nearby protons or enhance the electrophilicity of an adjacent carbonyl group, promoting stronger interactions with active site residues. This can lead to highly potent and selective inhibitors. For example, some quinoline-based compounds have shown low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1).[14] While this study did not directly compare fluorinated and non-fluorinated versions, the principles of fluorine's impact on binding affinity suggest that trifluoromethylated analogs could be even more potent.
Experimental Methodologies: A Self-Validating Approach
To ensure the reliability and reproducibility of biological activity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for the two most common assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethylated and non-fluorinated quinolines) and a vehicle control (e.g., DMSO). Remove the old media from the cells and add 100 µL of media containing the test compounds to the respective wells.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as DMSO or a buffered SDS solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: A typical workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC value.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the test bacteria on an appropriate agar plate overnight. Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., from 64 µg/mL down to 0.06 µg/mL) in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds, bringing the final volume to 100 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful, yet nuanced, tool in the development of quinoline-based therapeutics. The available evidence strongly suggests that trifluoromethylation frequently enhances the anticancer and enzyme-inhibiting potency of quinoline derivatives, likely through improved metabolic stability and stronger target binding interactions. However, in the context of antimicrobial agents, the benefits are less clear-cut. Non-fluorinated analogs may offer a superior safety profile and retain potent activity against drug-resistant strains.
Ultimately, the decision to pursue a trifluoromethylated or non-fluorinated quinoline analog must be guided by a thorough analysis of the specific therapeutic target, the desired activity profile, and potential toxicities. This guide provides the foundational data and experimental frameworks necessary for researchers to make informed decisions and rationally design the next generation of quinoline-based drugs.
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Micale, N., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4069. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 13(15), 1525-1529. Available from: [Link]
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Bari, S. B., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6335-6355. Available from: [Link]
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Jones, R. N., et al. (1996). Antimicrobial Activity of CS-940, a New Trifluorinated Quinolone. Antimicrobial Agents and Chemotherapy, 40(2), 467-473. Available from: [Link]
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Zahra, M. H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2733-2749. Available from: [Link]
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Li, X., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673. Available from: [Link]
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Illuminating the Therapeutic Potential of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] This guide focuses on 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , a compound of significant interest due to its unique substitution pattern, which is suggestive of potent biological activity.
While direct experimental data on this specific molecule is not yet publicly available, this guide will provide a comprehensive cross-validation of its potential through a detailed comparison with structurally related and well-characterized quinoline analogues. By examining the experimental results and established protocols for these comparators, we can construct a predictive framework for the biological profile of this compound and offer a roadmap for its future investigation.
Physicochemical and Structural Properties
This compound is a halogenated, trifluoromethylated quinoline derivative with a cyclopropyl group at the 2-position. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClF₃N | PubChem[3] |
| Molecular Weight | 271.67 g/mol | Santa Cruz Biotechnology |
| CAS Number | 391860-73-4 | Santa Cruz Biotechnology[4] |
| Appearance | Crystalline solid | Inferred from crystal structure data |
The crystal structure of the title compound has been determined, revealing a monoclinic system. The quinoline ring system and the cyclopropyl ring have a dihedral angle of 88.8 (2)°.[5]
Synthesis of this compound
A synthetic protocol for this compound has been reported in the literature. The synthesis involves the reaction of cyclopropyl acetylene with anhydrous zinc(II) and triethylamine, followed by the addition of 4-Chloro-2-trifluoroacetylaniline.[5]
Experimental Protocol: Synthesis
Materials:
-
Cyclopropyl acetylene
-
Anhydrous zinc(II)
-
Triethylamine
-
Toluene
-
4-Chloro-2-trifluoroacetylaniline
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of cyclopropyl acetylene (0.012 mol), anhydrous zinc(II) (0.012 mol), triethylamine (1.67 ml, 0.012 mol), and toluene (25 ml) is stirred at 50°C for 2 hours.
-
The reaction mixture is cooled to 25°C.
-
4-Chloro-2-trifluoroacetylaniline (0.01 mol) is added, and the mixture is stirred at 25°C for 4 hours, then at 50°C for 4 hours.
-
After cooling to room temperature, the mixture is added to water (10 ml).
-
The product is extracted three times with ethyl acetate (20 ml).
-
The combined organic phases are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the final product.[5]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Comparative Analysis of Biological Activities
While biological data for the title compound is pending, we can infer its potential activities by examining structurally similar quinoline derivatives. The presence of a chloro-group at the 6-position, a cyclopropyl group at the 2-position, and a trifluoromethyl group at the 4-position are all features known to influence the biological profiles of quinoline compounds.
Anticancer Activity
Many 2,4-disubstituted quinolines have demonstrated significant anticancer activity. The trifluoromethyl group, in particular, is often associated with enhanced cytotoxic effects.
Table 1: Anticancer Activity of Comparator Quinolines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Cabozantinib | Various | Varies | c-Met inhibitor | [6] |
| Compound 15b (a 6-substituted quinoline) | Leukemia, CNS, Breast Cancer | More potent than Cabozantinib in some lines | c-Met inhibitor | [6] |
| N-2-Diphenyl quinolin-4-carboxamide (3a) | Not specified | Not specified (reported as having maximum activity in the series) | Not specified | [7] |
| N-p-Tolylquinolin-4-carboxamide (3f) | Not specified | Not specified (reported as having maximum activity in the series) | Not specified | [7] |
The structural similarity of this compound to known c-Met inhibitors like cabozantinib suggests that it may also exhibit activity against this therapeutically important receptor tyrosine kinase.[6]
Antimicrobial Activity
Quinoline derivatives are well-established antimicrobial agents. The presence of a cyclopropyl group is a key feature of some fluoroquinolone antibiotics.
Table 2: Antimicrobial Activity of Comparator Quinolines
| Compound | Organism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [8] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [8] |
| Quinoline-hydrazone derivative 7 | Staphylococcus aureus ATCC25923 | 0.031 | [9] |
| Quinoline-hydrazone derivative 7 | Escherichia coli ATCC25922 | 2 | [9] |
| Clioquinol | Nannizzia gypsea, Microsporum canis, Trichophyton species | 0.5 - 2 | [10] |
The expectation of antibacterial activity for this compound is well-founded based on the known activities of other quinolines, including those with cyclopropyl and trifluoromethyl substitutions.[5]
Antifungal Activity
Several quinoline derivatives have shown promising antifungal properties.
Table 3: Antifungal Activity of Comparator Quinolines
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound III₁₁ | Various invasive fungi | 4 - 32 | [11] |
| Compound 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [12] |
| Quinoline-based hydroxyimidazolium hybrid 7c, 7d | Cryptococcus neoformans | 15.6 | [8] |
Antimalarial Activity
The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine.
Table 4: Antimalarial Activity of Comparator Quinolines
| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| (E)-N1-(6-chloro-2-(4-(trifluoromethyl)styryl) quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (34) | Drug-resistant strain | Highly effective | [13] |
| Reversed Chloroquine (RCQ) analogues | Chloroquine-resistant strains | Orally active with good in vitro and in vivo activity | [14] |
Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of well-established in vitro assays are recommended. The following protocols are based on standard methodologies used for the evaluation of similar compounds.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.[7][16]
Diagram of the MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
c-Met Kinase Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.[11]
Protocol:
-
Reaction Setup: In a 96-well plate, incubate recombinant human c-Met kinase with a specific substrate and ATP in a reaction buffer.
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Quantification: Quantify the amount of phosphorylated substrate using a suitable method (e.g., FRET, luminescence).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[6][11]
In Vitro Antibacterial Susceptibility Testing
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well plate containing Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of Plasmodium falciparum by quantifying parasitic DNA.[17]
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum at the ring stage.
-
Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate.
-
Parasite Addition: Add the parasite suspension to each well.
-
Incubation: Incubate the plate for 72 hours in a gassed incubator.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[17]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For this compound, the following SAR insights from related compounds are noteworthy:
-
Position 6: Substitution at the 6-position with a chloro group is common in many bioactive quinolines, including those with antimalarial and anticancer properties.[6]
-
Position 2: The presence of a cyclopropyl group at the 2-position is a key structural feature in some potent antibacterial agents.
-
Position 4: The trifluoromethyl group at the 4-position is a strong electron-withdrawing group that can enhance the biological activity and metabolic stability of a molecule.
Based on these observations, this compound is a promising candidate for screening against a panel of cancer cell lines (particularly those with c-Met activation), a range of bacterial and fungal pathogens, and both chloroquine-sensitive and -resistant strains of P. falciparum. The experimental protocols provided in this guide offer a robust framework for such an investigation. The results of these studies will be crucial in validating the therapeutic potential of this intriguing molecule and guiding the design of future analogues with improved potency and selectivity.
References
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Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. [Link]
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This compound. PubChem. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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MET Kinase Assay. ResearchGate. [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]
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Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Oriental Journal of Chemistry. [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Link]
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Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. [Link]
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Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
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A Comparative Guide to the Molecular Docking of Quinoline Derivatives with Bacterial Enzymes
In the global fight against antimicrobial resistance, the rational design of new therapeutic agents is of paramount importance. Among the myriad of heterocyclic scaffolds, quinoline and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive comparison of the in silico molecular docking of various quinoline derivatives with key bacterial enzymes, offering researchers and drug development professionals critical insights into their potential mechanisms of action and structure-activity relationships.
The increasing prevalence of multidrug-resistant bacterial strains necessitates the exploration of novel molecular targets and the development of inhibitors that can overcome existing resistance mechanisms.[2][4] Molecular docking, a powerful computational tool, has become indispensable in this endeavor. It allows for the prediction of binding affinities and interaction patterns between small molecules and their biological targets, thereby guiding the synthesis and optimization of more effective drug candidates.[5][6] This guide will delve into the comparative docking studies of quinoline derivatives against two crucial bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).
Understanding the Targets: DNA Gyrase and Dihydrofolate Reductase
DNA gyrase , a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[7] Its unique presence in bacteria and absence in humans makes it an attractive target for antibacterial drugs, as exemplified by the fluoroquinolone class of antibiotics.[7][8] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Dihydrofolate reductase (DHFR) is another critical enzyme in bacterial metabolism. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[4] Inhibition of DHFR disrupts the folic acid pathway, leading to the cessation of bacterial growth. Trimethoprim is a well-known antibacterial agent that targets DHFR.[4]
Comparative Docking Analysis of Quinoline Derivatives
This section presents a comparative analysis of the docking performance of representative quinoline derivatives against Escherichia coli DNA gyrase B and Staphylococcus aureus dihydrofolate reductase. The data summarized below is synthesized from various research findings and illustrates the potential of these compounds as inhibitors of these key bacterial enzymes.
Quantitative Data Summary
| Quinoline Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-chloro-8-methylquinoline-3-carbaldehyde | E. coli DNA gyrase B | 6F86 | -7.33 | Asp73, Glu50, Asn46 | Ciprofloxacin | -7.3 |
| 2-hydroxyquinoline-3-carbaldehyde | E. coli DNA gyrase B | 6F86 | -6.9 | Asp73, Gly77, Ile78 | Ciprofloxacin | -7.3 |
| Quinoline-2-one derivative (Compound 6c) | S. aureus DHFR | 2W9S | -8.5 (IC50 = 3.25 µM) | Phe92, Leu20, Ile14 | Trimethoprim | (IC50 = 8.40 µM) |
| Quinoline-2-one derivative (Compound 6l) | S. aureus DHFR | 2W9S | -7.9 (IC50 = 6.30 µM) | Phe92, Leu20, Ile14 | Trimethoprim | (IC50 = 8.40 µM) |
Note: The docking scores and interacting residues are representative examples derived from published studies and are intended for comparative purposes. Actual values may vary depending on the specific software and parameters used.[4][9]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
To ensure the reproducibility and validity of in silico findings, a standardized and rigorous docking protocol is essential. The following workflow outlines the key steps involved in a typical comparative docking study.
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atomic charges to the protein.
-
Identify the active site of the enzyme, typically based on the location of the co-crystallized ligand or through literature review.
-
-
Ligand Preparation:
-
Draw the 2D structures of the quinoline derivatives using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.
-
Assign appropriate atom types and charges to the ligand molecules.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the target enzyme. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Molecular Docking:
-
Utilize a docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.
-
The software will systematically explore different conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[7]
-
-
Analysis of Results:
-
Analyze the docking results to identify the best-scoring poses for each ligand.
-
Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, using molecular visualization software.
-
Compare the docking scores and binding modes of the different quinoline derivatives to understand their structure-activity relationships.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the analysis of comparative docking studies.
Caption: A typical experimental workflow for a comparative molecular docking study.
Caption: Logical relationships in the analysis of docking results to predict antibacterial activity.
Conclusion and Future Directions
This guide has provided a comparative overview of the molecular docking of quinoline derivatives with the bacterial enzymes DNA gyrase and dihydrofolate reductase. The presented data and methodologies underscore the utility of in silico techniques in modern drug discovery. The insights gained from such comparative studies are invaluable for the rational design of novel quinoline-based antibacterial agents with improved potency and specificity.
Future research should focus on expanding the range of bacterial targets and quinoline derivatives studied. Furthermore, integrating molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions and the stability of the complex over time. Ultimately, the synergy between computational predictions and experimental validation will be the key to developing the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]
-
Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]
-
Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. (n.d.). ResearchGate. [Link]
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Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH. [Link]
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Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). ResearchGate. [Link]
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A REVIEW ON:MOLECULAR DOCKING OF ANTIBACTERIAL AGENT. (n.d.). Jetir.Org. [Link]
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Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers. [Link]
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Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria. (n.d.). NIH. [Link]
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A Comparative Guide to the Synthesis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: Benchmarking Efficiency Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is present in a wide array of pharmaceuticals, exhibiting activities from antimalarial to anticancer. The synthesis of specifically substituted quinolines, such as 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, is of significant interest due to the unique physicochemical properties imparted by its substituent groups. The chloro- moiety can influence metabolic stability and receptor binding, the cyclopropyl group can enhance potency and metabolic stability, and the trifluoromethyl group often improves bioavailability and binding affinity.
This guide provides an in-depth analysis of a known synthetic method for this compound, benchmarking its efficiency against established and classical quinoline synthesis methodologies. By examining the mechanistic underpinnings, reaction conditions, and potential yields of various approaches, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.
A Modern Approach: Synthesis of this compound
A documented method for the synthesis of the title compound involves a multi-step process starting from 4-chloro-2-trifluoroacetylaniline and cyclopropyl acetylene. This approach represents a modern strategy for constructing highly substituted quinolines.
Experimental Protocol
The synthesis is carried out as follows:
A mixture of cyclopropyl acetylene (0.012 mol), anhydrous zinc(II) chloride (0.012 mol), and triethylamine (1.67 ml, 0.012 mol) in toluene (25 ml) is stirred at 50°C for 2 hours. After cooling to 25°C, 4-chloro-2-trifluoroacetylaniline (0.01 mol) is added. The reaction mixture is then stirred at 25°C for 4 hours, followed by heating at 50°C for another 4 hours. Upon cooling to room temperature, the mixture is quenched with water (10 ml) and extracted three times with ethyl acetate (20 ml). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate to yield the product.[1]
Causality Behind Experimental Choices
The choice of a zinc(II) catalyst is crucial for the activation of the terminal alkyne, facilitating the subsequent nucleophilic attack. Triethylamine acts as a base to deprotonate the acetylene and neutralize any generated acids. The two-step temperature profile (initial stirring at room temperature followed by heating) is likely designed to control the initial reaction rate and then drive the reaction to completion. Toluene is selected as a non-polar solvent capable of reaching the required reaction temperatures.
Benchmarking Against Classical Quinoline Syntheses
The Skraup Synthesis
The Skraup synthesis is a venerable method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3][4] It is a one-pot reaction known for its often harsh conditions and potentially violent exothermicity.[4]
Hypothetical Application to the Target Molecule:
To synthesize the target molecule via a Skraup-type reaction, one would theoretically start with 4-chloroaniline. The cyclopropyl and trifluoromethyl groups would need to be introduced via a suitably substituted acrolein precursor, which is not a trivial synthetic challenge in itself.
A Known Protocol for a Simpler Analogue: 6-Chloroquinoline
A typical Skraup synthesis of 6-chloroquinoline involves heating 4-chloroaniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene at 140-150°C for 3-4 hours. Expected yields are in the range of 60-70%.
Table 1: Comparison of a Modern Synthesis with a Classical Skraup Reaction
| Parameter | Modern Synthesis of this compound | Skraup Synthesis of 6-Chloroquinoline |
| Starting Materials | 4-chloro-2-trifluoroacetylaniline, cyclopropyl acetylene | 4-chloroaniline, glycerol |
| Reagents | Zinc(II) chloride, triethylamine | Sulfuric acid, nitrobenzene |
| Temperature | 25°C to 50°C | 140-150°C |
| Reaction Time | 8 hours | 3-4 hours |
| Yield | Not explicitly stated in the source, but likely moderate to good | 60-70% |
| Safety Concerns | Use of a zinc catalyst and triethylamine requires standard precautions. | Highly exothermic, use of corrosive sulfuric acid and toxic nitrobenzene.[4] |
| Environmental Impact | Use of organic solvents. | Use of harsh acids and a toxic oxidizing agent. |
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3][5] This method is known for its versatility in producing a wide range of substituted quinolines.
Applicability to the Target Molecule:
A Friedländer approach to the target molecule would likely involve the reaction of 2-amino-5-chlorobenzoyltrifluoromethane with a cyclopropyl-containing carbonyl compound. The success of this reaction would depend on the reactivity of the chosen carbonyl compound and the ability to control regioselectivity. Modern variations of the Friedländer synthesis have employed various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, to improve yields and reaction conditions.[5]
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7] It is a versatile method for preparing quinolines with substituents on the pyridine ring.
Applicability to the Target Molecule:
For the synthesis of this compound, a Doebner-von Miller approach would necessitate the synthesis of a complex α,β-unsaturated ketone bearing both cyclopropyl and trifluoromethyl groups. The reaction of this precursor with 4-chloroaniline under acidic conditions could potentially yield the desired product. The regiochemistry of the cyclization would be a critical factor to control. Studies have shown that the condensation of α,β-unsaturated trifluoromethyl ketones with anilines can lead to 2-trifluoromethyl quinolines.[8]
The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.
Applicability to the Target Molecule:
A Combes synthesis of the target molecule would require a β-diketone with cyclopropyl and trifluoromethyl substituents. The reaction of this diketone with 4-chloroaniline under acidic conditions would be expected to yield the desired quinoline.
The Pfitzinger Synthesis
The Pfitzinger reaction utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[3]
Applicability to the Target Molecule:
To apply the Pfitzinger synthesis, one would need to react a substituted isatin (e.g., 5-chloroisatin) with a cyclopropyl methyl ketone. This would lead to a quinoline-4-carboxylic acid, which would then require further modification to introduce the trifluoromethyl group at the 4-position, making this a less direct route.
Modern Catalytic and Green Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for quinoline synthesis. These often involve transition metal catalysis or the use of greener reaction media.[9][10][11][12]
Catalytic Methods:
Modern catalytic systems, often employing metals like copper, palladium, or iron, can facilitate the synthesis of highly substituted quinolines under milder conditions and with higher efficiency.[9] For instance, copper-catalyzed aerobic oxidative cyclization reactions have been used for the synthesis of 2-trifluoromethylquinolines.[9] These methods often offer better functional group tolerance and avoid the use of harsh reagents.
Green Chemistry Approaches:
There is a growing emphasis on developing "green" synthetic routes that minimize waste and the use of hazardous substances.[10][11][12] This includes the use of water as a solvent, microwave-assisted synthesis, and the use of recyclable catalysts. While specific examples for the target molecule are scarce, the principles of green chemistry should be a guiding factor in the selection of a synthetic strategy.
Summary and Outlook
The synthesis of this compound can be achieved through a modern approach utilizing a zinc-catalyzed reaction of a substituted aniline with a terminal alkyne. When benchmarked against classical methods like the Skraup, Friedländer, Doebner-von Miller, Combes, and Pfitzinger syntheses, the modern approach offers the advantage of constructing a highly substituted and complex quinoline in a more controlled and predictable manner.
While classical methods are robust and have a long history of application, their application to a molecule with this specific combination of substituents would likely require the synthesis of complex and potentially unstable starting materials. Furthermore, the harsh reaction conditions often associated with these methods raise safety and environmental concerns.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the availability of starting materials, desired scale of synthesis, and considerations for safety and environmental impact. The continued development of novel catalytic and green synthetic methodologies will undoubtedly provide even more efficient and sustainable pathways to this important class of molecules in the future.
Experimental Workflows and Diagrams
Logical Relationship of Synthesis Methods
Caption: Workflow for evaluating and comparing quinoline synthesis methods.
References
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Devarajegowda, H. C., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]
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Chen, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836–20859. [Link]
- Wang, X., et al. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. ChemistrySelect, 5(15), 4563-4567.
- Pinto, D. C. G. A., et al. (2021). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 9(1), 143-162.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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Harbin Institute of Technology. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. [Link]
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ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. [Link]
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Beilstein-Institut. (2015). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 11, 2487-2494. [Link]
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Infoscience. (2020). Synthesis of Quinolines via the Metal-Free Visible-Light-Mediated Radical Azidation of Cyclopropenes. [Link]
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A Comparative Guide to the Antimalarial Activity of Quinoline Derivatives
This guide provides an in-depth comparative analysis of quinoline derivatives, a cornerstone of antimalarial chemotherapy. We will dissect their mechanisms of action, explore the structure-activity relationships that govern their efficacy, and present a quantitative comparison of their performance against various Plasmodium falciparum strains. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. We will delve into the causality behind experimental designs and provide validated protocols to ensure scientific integrity and reproducibility.
The Enduring Legacy and Evolving Challenge of Quinolines
Since the isolation of quinine from cinchona bark in the 17th century, quinoline-based compounds have been pivotal in treating malaria.[1] Synthetic derivatives, most notably the 4-aminoquinoline chloroquine, revolutionized malaria therapy in the 1940s due to their high efficacy, safety, and affordability.[2][3] However, the emergence and global spread of drug-resistant Plasmodium parasites have severely compromised the utility of these foundational drugs, necessitating a continuous effort to develop novel quinoline derivatives that can overcome these resistance mechanisms.[4] This guide compares the seminal quinolines with next-generation derivatives, providing a clear perspective on their relative strengths and the molecular strategies being employed to revitalize this critical class of antimalarials.
Core Mechanism of Action: Disrupting Heme Detoxification
The primary target for most clinically significant quinoline antimalarials is the asexual blood stage of the parasite, where it replicates within human erythrocytes. During this stage, the parasite digests vast amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[3][5][6]
Quinoline derivatives act by disrupting this vital detoxification pathway.[7] As weak bases, they are uncharged at physiological pH, allowing them to diffuse freely across the red blood cell and parasite membranes. Upon entering the acidic food vacuole (pH ~5.0), they become protonated and trapped, accumulating to concentrations up to 1,000-fold higher than in the surrounding plasma.[6][7] This high concentration enables them to interfere with hemozoin formation through two proposed, non-mutually exclusive mechanisms:
-
Capping Hemozoin Crystals: The quinoline molecule can bind to the growing faces of hemozoin crystals, physically preventing further heme molecules from being added.[6]
-
Complexing with Free Heme: Quinolines can form a complex with free heme molecules in the vacuole, preventing their incorporation into the hemozoin crystal.[5][6]
The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[5][7]
Caption: Comparison of drug accumulation in sensitive (CQS) vs. resistant (CQR) parasites.
Validated Experimental Protocols
Reproducible and standardized assays are critical for the comparative evaluation of antimalarial compounds. The following protocols are widely accepted standards in the field.
Protocol: In Vitro Antimalarial Susceptibility (SYBR Green I Assay)
This fluorescence-based assay is a high-throughput method for quantifying parasite proliferation by measuring the accumulation of parasitic DNA.
Causality: The choice of SYBR Green I is based on its high affinity for DNA. As parasites replicate, the amount of DNA increases, leading to a proportional increase in fluorescence, which serves as a robust proxy for parasite viability.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II.
-
Drug Plate Preparation: Test compounds are serially diluted in medium and 100 µL is dispensed into a 96-well black, clear-bottom plate.
-
Assay Initiation: 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) is added to each well. Plates are incubated for 72 hours under a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. Plates are incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is read using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Fluorescence values are plotted against drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
Protocol: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
This is the standard murine model for evaluating the in vivo efficacy of antimalarial compounds against the blood stages of the parasite.
Causality: The use of Plasmodium berghei in mice provides a complete biological system to assess a drug's efficacy, factoring in its absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be evaluated in vitro. The 4-day treatment period covers several parasite replication cycles.
Step-by-Step Methodology:
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells (1x10⁷ parasites).
-
Treatment: Two hours post-infection (Day 0), treatment with the test compound begins. The compound is administered orally or via another relevant route once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle only.
-
Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Parasitemia Determination: Smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
-
Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. Efficacy is often expressed as the dose required to suppress parasitemia by 90% (ED90). [8]
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion and Future Outlook
The quinoline scaffold remains a remarkably fertile ground for the development of new antimalarial agents. While the efficacy of foundational drugs like chloroquine has been eroded by resistance, a deeper understanding of resistance mechanisms has fueled the rational design of new derivatives. Strategies such as molecular hybridization, exemplified by ferroquine and quinoline-pyrimidine hybrids, have successfully produced compounds that are not only potent against CQR strains but also possess multi-stage activity. [2][4] The path forward will involve a multi-pronged approach: continuing to optimize the quinoline core to evade resistance, combining it with novel pharmacophores to create dual-action drugs, and exploring derivatives with activity against non-traditional targets and different parasite life stages. The comparative data and validated protocols presented in this guide serve as a foundational resource for researchers dedicated to this critical endeavor, aiming to develop the next generation of quinoline antimalarials that can secure a malaria-free future.
References
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- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Advances.
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- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.PNAS.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity.MDPI.
- In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers.
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- Chloroquine.Wikipedia.
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- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Deriv
- Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model.PubMed Central.
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Safety Operating Guide
Navigating the Disposal of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of safe and compliant disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative often utilized in pharmaceutical research. Due to its chemical structure, this compound requires careful management as a hazardous waste to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Imperatives
Before commencing any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a chlorinated quinoline core and a trifluoromethyl group—suggest that it should be handled with caution as a potentially toxic and environmentally hazardous substance.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant lab coat.
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for its proper handling and in determining the appropriate disposal pathway.
| Property | Value |
| CAS Number | 391860-73-4 |
| Molecular Formula | C₁₃H₉ClF₃N |
| Molecular Weight | 271.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62.1-63.9 °C[1] |
| Density (Predicted) | 1.428 g/cm³[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular laboratory trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated spatulas, weigh boats, and absorbent paper, in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds.
-
Liquid Waste: Collect all solutions containing the compound in a separate, dedicated liquid hazardous waste container. This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses of contaminated glassware.
-
Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container for chemical waste.
2. Waste Container Management:
-
All waste containers must be kept securely closed when not in use.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
A list of all components in the waste mixture, including solvents and their approximate concentrations, must be maintained on the waste tag.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal Pathway:
-
The primary and most effective method for the disposal of halogenated organic compounds is incineration .[2] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Waste containing more than 1% of halogenated organic substances should be incinerated at a temperature of at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Ensure that all necessary paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Handling 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
This guide provides a procedural framework grounded in established laboratory safety principles. It is designed for researchers and drug development professionals, offering not just a set of rules, but the scientific rationale behind them to foster a proactive safety culture.
Hazard Recognition and Risk Mitigation
Before any laboratory work commences, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include:
-
Dermal Contact: Halogenated and trifluoromethylated aromatic compounds can be irritants and may be absorbed through the skin.[4][5] Chronic exposure could lead to systemic effects.
-
Inhalation: If the compound is a fine powder, aerosolization during weighing and transfer operations poses a significant inhalation risk.[1]
-
Eye Contact: The compound is likely to be a severe eye irritant.[5]
Mitigation begins with engineering controls. All handling of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline must be performed within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your Final Barrier
PPE is not a substitute for safe work practices and engineering controls but is the essential final layer of protection. The selection of PPE must be commensurate with the scale and nature of the procedure.
| Scale of Operation | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) | Double-gloving with nitrile or neoprene gloves.[4] Change outer glove immediately upon suspected contact. | Chemical safety goggles meeting ANSI Z87.1 standards. | Standard, flame-resistant laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Medium Scale (1-100g) | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene). Change outer glove every 30-60 minutes or upon contact.[6] | Chemical safety goggles and a full-face shield.[4] | Chemical-resistant apron over a standard lab coat. | A NIOSH-approved respirator with organic vapor cartridges should be available for immediate use in case of fume hood failure or spills. |
| Large Scale (>100g) / High-Energy Operations | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Full-face respirator with organic vapor and particulate (P100) combination cartridges.[7] | Disposable, chemical-resistant coveralls with tight-fitting cuffs.[7][8] | Powered Air-Purifying Respirator (PAPR) or a full-face respirator is mandatory.[8] |
Causality Behind the Choices:
-
Double-Gloving: The outer glove absorbs the initial contamination, while the inner glove provides protection during the critical moments of removing the contaminated outer glove, preventing skin contact.[6]
-
Face Shield: While goggles protect from direct splashes, a face shield provides a broader barrier against aerosols and splashes that may originate from unexpected angles.
-
Chemical-Resistant Apparel: Standard cotton lab coats can absorb chemicals, holding them against the skin. Chemical-resistant materials prevent this permeation.
Operational Workflow: From Preparation to Disposal
A structured workflow minimizes the potential for error and exposure. The following process outlines a safe handling procedure from start to finish.
Caption: A systematic workflow for handling this compound.
Emergency Response Plan
Preparedness is key to mitigating the severity of an incident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Caption: A dual-pathway emergency response plan for spills and personal exposure.
Immediate First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.[5]
Waste Disposal Protocol
As a chlorinated organic compound, this compound and all materials contaminated with it are classified as hazardous waste.
-
Waste Segregation: A dedicated, labeled "Halogenated Organic Waste" container must be used.[9] Do not mix with non-halogenated waste streams.[10]
-
Solid Waste: All contaminated solid materials (gloves, weighing paper, absorbent pads, silica gel) must be placed in a sealed, labeled container for hazardous solid waste.
-
Liquid Waste: All contaminated liquids (reaction mother liquors, solvent rinses) must be collected in a sealed, properly labeled container for halogenated liquid waste.
-
Never dispose of this compound or its waste down the sanitary sewer.[11] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office according to local and national regulations.[9][11]
By adhering to this comprehensive safety and handling guide, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for the advancement of science.
References
-
Laboratory chemical waste. Water Corporation. Provides guidelines on the disposal of chemical waste, specifically noting that chlorinated compounds are not permitted in wastewater systems. URL: [Link]
-
Process for Disposal of Chlorinated Organic Residues. (1970). Discusses methods for the permanent disposal of halogen-containing organic residues. URL: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Outlines safety protocols and notes that halogenated hydrocarbons require separate disposal. URL: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Details the necessity of categorizing and separately collecting hazardous wastes, including those containing chlorinated hydrocarbons. URL: [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Center for Biotechnology Information. A comprehensive guide that includes information on segregating chemical waste. URL: [Link]
-
Crystal structure of this compound. (2011). Acta Crystallographica Section E. Provides structural information on the compound. URL: [Link]
-
This compound - precisionFDA. U.S. Food & Drug Administration. Provides substance and identifier information. URL: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024). Organic Syntheses. Discusses the chemistry of quinoline halogenation. URL: [Link]
-
Material Safety Data Sheet. (2010). ScienceLab.com. An example MSDS outlining potential health effects and first aid for a hazardous chemical. URL: [Link]
-
This compound - PMC - NIH. (2011). National Center for Biotechnology Information. Discusses the synthesis and potential biological relevance of the compound. URL: [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science (RSC Publishing). Discusses the chemistry and reactivity of quinoline derivatives. URL: [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. Provides a general overview of PPE categories for chemical handling. URL: [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. Offers guidance on selecting PPE for hazardous fluorinated substances. URL: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Provides detailed guidance on the use of gloves and other PPE for hazardous substances. URL: [Link]
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). Research article on the halogenation of quinolines. URL: [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. Provides context on the synthesis of quinoline derivatives. URL: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Outlines various types of PPE for handling hazardous materials. URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. actylislab.com [actylislab.com]
- 6. pppmag.com [pppmag.com]
- 7. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Laboratory chemical waste [watercorporation.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
